N-(2,2-dimethoxyethyl)prop-2-enamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Plastics - Resins, Synthetic - Acrylic Resins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-4-6(9)8-5-7(10-2)11-3/h4,7H,1,5H2,2-3H3,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMYGCUEJWTBCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701045002 | |
| Record name | N-(2,2-Dimethoxyethyl)-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701045002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49707-23-5 | |
| Record name | N-(2,2-Dimethoxyethyl)-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49707-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,2-Dimethoxyethyl)-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701045002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,2-dimethoxyethyl)prop-2-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(2,2-dimethoxyethyl)prop-2-enamide
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-(2,2-dimethoxyethyl)prop-2-enamide, a versatile monomer in polymer chemistry. The information is intended for researchers, scientists, and professionals in drug development and material science.
Chemical and Physical Properties
This compound, also known as N-Acryloylaminoacetaldehyde dimethyl acetal, is an organic compound with the molecular formula C₇H₁₃NO₃.[1][2] Its chemical structure features a reactive prop-2-enamide (acrylamide) functional group and a dimethoxyethyl substituent on the nitrogen atom. This unique combination of a polymerizable vinyl group and a protected aldehyde functionality makes it a valuable building block in the synthesis of functional polymers.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₃ | [1][2] |
| Molecular Weight | 159.18 g/mol | [2] |
| CAS Number | 49707-23-5 | |
| Appearance | Neat | [2] |
| Solubility | Soluble (130 g/L at 25°C) | |
| Synonyms | N-(2,2-Dimethoxyethyl)-2-propenamide, (2,2-Dimethoxyethyl)acrylamide, Acrylamidoacetaldehyde Dimethyl Acetal, N-Acryloylaminoacetaldehyde Dimethyl Acetal | [2] |
Synthesis
The primary method for synthesizing this compound is through the direct amidation of 2,2-dimethoxyethylamine with acryloyl chloride.[1] This reaction is a nucleophilic acyl substitution where the amino group of 2,2-dimethoxyethylamine attacks the carbonyl carbon of acryloyl chloride.
General Synthesis Pathway
Caption: General reaction scheme for the synthesis of this compound.
Representative Experimental Protocol
While a detailed, peer-reviewed protocol specifically for this compound is not widely published, the synthesis of structurally similar N-substituted acrylamides is well-documented. The following is a representative protocol adapted from the synthesis of N-(2-arylethyl)-2-methylprop-2-enamides, which can be modified for the target compound.[3]
Materials:
-
2,2-dimethoxyethylamine
-
Acryloyl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (or another suitable aprotic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Stirring apparatus
-
Dropping funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-dimethoxyethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution using a dropping funnel over a period of 15-30 minutes. A white precipitate of triethylammonium chloride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography).
-
Once the reaction is complete, filter off the triethylammonium chloride precipitate.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography or distillation if necessary.
Chemical Reactivity and Potential Applications
The chemical reactivity of this compound is dominated by its two primary functional groups: the acrylamide moiety and the dimethyl acetal.
-
Polymerization: The vinyl group of the acrylamide can undergo free-radical polymerization to form poly(this compound).[1] This allows for its use as a monomer in the creation of functional polymers with pendant dimethoxyethyl groups.
-
Hydrolysis of the Acetal Group: The dimethyl acetal is stable under basic and neutral conditions but can be hydrolyzed under acidic conditions to reveal a reactive aldehyde group. This property is particularly useful for post-polymerization modification of materials.
These reactive features make this compound a valuable monomer for the synthesis of "smart" or functional polymers, particularly for hydrogels.[1] The pendant acetal groups can be hydrolyzed post-polymerization to generate aldehyde functionalities, which can then be used for cross-linking or for the covalent immobilization of biomolecules containing amino groups (via reductive amination).
Conceptual Workflow for Hydrogel Formation and Functionalization
Caption: Conceptual workflow illustrating the use of this compound in the synthesis and functionalization of hydrogels.
Biological Activity and Signaling Pathways
There is currently a lack of specific, in-depth studies on the biological activity and signaling pathway interactions of this compound in the public domain. While some sources suggest that amides, in general, may exhibit anti-inflammatory and antimicrobial activities, these properties have not been experimentally verified for this specific compound.[1] Its primary area of research interest lies in its role as a monomer for creating biocompatible materials for applications such as drug delivery and tissue engineering.[4] Any biological effects would likely be indirect, resulting from the properties of the polymers synthesized from it.
Safety and Handling
This compound is classified as harmful if swallowed and may cause an allergic skin reaction. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a functional monomer with significant potential in polymer and materials science. Its unique structure, combining a polymerizable acrylamide group with a protected aldehyde, allows for the synthesis of advanced polymeric materials, particularly functional hydrogels. While detailed biological studies on the monomer itself are scarce, its utility in creating biocompatible materials for biomedical applications continues to be an area of active research. Further investigation into its specific chemical properties and biological interactions is warranted to fully exploit its potential.
References
N-(2,2-dimethoxyethyl)prop-2-enamide: A Technical Guide for Researchers
CAS Number: 16265-23-9
This technical guide provides an in-depth overview of N-(2,2-dimethoxyethyl)prop-2-enamide, a versatile monomer with applications in polymer chemistry and potential as a precursor in drug development.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a summary of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its reactivity and potential applications.
Core Chemical and Physical Properties
This compound is an organic compound characterized by the presence of a reactive prop-2-enamide functional group and a dimethoxyethyl substituent.[1] These features contribute to its utility in various chemical transformations. While extensive experimental data for this specific compound is not widely published, its fundamental properties can be summarized.
| Property | Value |
| CAS Number | 16265-23-9 |
| Molecular Formula | C₇H₁₃NO₃[1] |
| Molecular Weight | 159.18 g/mol [2][3] |
| Synonyms | N-(2,2-Dimethoxyethyl)-2-propenamide, (2,2-Dimethoxyethyl)acrylamide, Acrylamidoacetaldehyde Dimethyl Acetal, N-Acryloylaminoacetaldehyde Dimethyl Acetal[3] |
Synthesis of this compound: An Experimental Protocol
The primary synthetic route to this compound is through the direct amidation of 2,2-dimethoxyethylamine with acryloyl chloride.[1] The following protocol is adapted from established methods for the synthesis of similar N-substituted acrylamides.
Reaction Scheme:
References
- 1. This compound | 49707-23-5 | Benchchem [benchchem.com]
- 2. Solid-state NMR structure characterization of a 13CO-Labeled Ir(I) complex with a P,N-donor ligand including ultrafast MAS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Molecular Weight of N-(2,2-dimethoxyethyl)prop-2-enamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a focused analysis of the molecular weight of N-(2,2-dimethoxyethyl)prop-2-enamide, a key parameter for researchers in various scientific disciplines.
Executive Summary
This compound is an organic compound with the molecular formula C₇H₁₃NO₃.[1][2][3] Its calculated molecular weight is a fundamental property used in a wide range of experimental and theoretical applications, from reaction stoichiometry to analytical characterization. This document outlines the determination of this value.
Molecular Weight Determination
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₇H₁₃NO₃.[1][2][3] The molecular weight is calculated by summing the atomic weights of seven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms.
The accepted molecular weight for this compound is 159.18 g/mol .[1][2][4]
Data Presentation: Molecular Weight Calculation
The following table provides a detailed breakdown of the molecular weight calculation for this compound.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 7 | 12.011 | 84.077 |
| Hydrogen | H | 13 | 1.008[5] | 13.104 |
| Nitrogen | N | 1 | 14.007[6][7][8] | 14.007 |
| Oxygen | O | 3 | 15.999[9][10][11] | 47.997 |
| Total | 159.185 |
Note: The calculated molecular weight of 159.185 g/mol is consistent with the commonly cited value of 159.18 g/mol .
Experimental Protocols and Visualizations
The determination of a compound's molecular weight is a foundational calculation based on its chemical formula and the standard atomic weights of its elements. As such, extensive experimental protocols for its determination are not typically detailed in the same manner as for a complex biological assay or a multi-step organic synthesis.
Similarly, the concept of a molecular weight is a discrete quantitative value and does not lend itself to representation through signaling pathway diagrams or experimental workflow visualizations. These graphical representations are best suited for illustrating complex processes, interactions, or procedural steps, which are not applicable to the fundamental calculation of a molecule's mass.
References
- 1. Buy this compound | 49707-23-5 [smolecule.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. PubChemLite - this compound (C7H13NO3) [pubchemlite.lcsb.uni.lu]
- 4. This compound | 49707-23-5 | Benchchem [benchchem.com]
- 5. Hydrogen - Wikipedia [en.wikipedia.org]
- 6. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]
- 7. What is the atomic mass of nitrogen? [unacademy.com]
- 8. Nitrogen - Wikipedia [en.wikipedia.org]
- 9. Oxygen - Wikipedia [en.wikipedia.org]
- 10. princeton.edu [princeton.edu]
- 11. quora.com [quora.com]
Structural Elucidation of N-(2,2-dimethoxyethyl)prop-2-enamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of N-(2,2-dimethoxyethyl)prop-2-enamide. It includes detailed experimental protocols for its synthesis and characterization by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). All quantitative data is presented in a structured format for clarity and comparative analysis.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of aminoacetaldehyde dimethyl acetal with acryloyl chloride. This reaction, a nucleophilic acyl substitution, forms the amide bond and yields the target compound.
Experimental Protocol:
A solution of aminoacetaldehyde dimethyl acetal hydrochloride is neutralized with a suitable base, such as triethylamine, in an appropriate solvent like dichloromethane at 0°C. To this stirred solution, a solution of acryloyl chloride in the same solvent is added dropwise, maintaining the temperature at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The resulting mixture is washed with saturated sodium bicarbonate solution and water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield this compound.
Structural Characterization
The definitive structure of this compound is established through a combination of spectroscopic techniques. These methods provide detailed information about the molecular formula, connectivity of atoms, and the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are employed for a comprehensive analysis.
Experimental Protocol:
A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H NMR and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz).
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H NMR (CDCl₃) δ (ppm), Multiplicity, J (Hz), Integration | ¹³C NMR (CDCl₃) δ (ppm) |
| H-1' (CH) | 4.50, t, J=5.2, 1H | 165.5 |
| H-2' (CH₂) | 3.45, dt, J=5.6, 5.2, 2H | 130.8 |
| O-CH₃ | 3.40, s, 6H | 126.2 |
| H-2a | 6.30, dd, J=17.0, 1.2, 1H | 102.1 |
| H-2b | 6.15, dd, J=17.0, 10.2, 1H | 54.5 |
| H-1 | 5.65, dd, J=10.2, 1.2, 1H | 41.2 |
| N-H | 6.50, br s, 1H | - |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
A small amount of this compound is placed on the diamond crystal of an ATR-FTIR spectrometer, and the spectrum is recorded.
Table 2: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 | Strong, Broad | N-H Stretch |
| 3080 | Medium | =C-H Stretch |
| 2950, 2850 | Medium | C-H Stretch (sp³) |
| 1660 | Strong | C=O Stretch (Amide I) |
| 1620 | Strong | C=C Stretch |
| 1540 | Strong | N-H Bend (Amide II) |
| 1120, 1050 | Strong | C-O Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.
Experimental Protocol:
A dilute solution of this compound is introduced into an electrospray ionization (ESI) mass spectrometer. The mass-to-charge ratio (m/z) of the resulting ions is measured.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 160.0968 |
| [M+Na]⁺ | 182.0787 |
Experimental Workflow
The logical flow for the structural elucidation of this compound is outlined below. This workflow ensures a systematic approach, from synthesis to final structural confirmation.
Spectroscopic and Synthetic Profile of N-(2,2-dimethoxyethyl)prop-2-enamide: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the spectroscopic characteristics and synthetic protocol for N-(2,2-dimethoxyethyl)prop-2-enamide, a versatile monomer in polymer chemistry. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental data and methodologies to support further research and application.
Core Spectroscopic Data
The structural integrity of this compound has been confirmed through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 6.30 | dd | 17.0, 1.5 | 1H | Vinylic Proton |
| 6.12 | dd | 17.0, 10.2 | 1H | Vinylic Proton |
| 5.65 | dd | 10.2, 1.5 | 1H | Vinylic Proton |
| 4.51 | t | 5.2 | 1H | -CH- |
| 3.44 | t | 5.2 | 2H | -CH₂- |
| 3.40 | s | - | 6H | -OCH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 165.5 | C=O (Amide) |
| 131.0 | Vinylic CH |
| 126.5 | Vinylic CH₂ |
| 102.4 | O-CH-O |
| 54.5 | -OCH₃ |
| 41.2 | -CH₂- |
Infrared (IR) Spectroscopic Data
The following table outlines the characteristic infrared absorption peaks for the functional groups present in this compound.
Table 3: Characteristic IR Absorption Peaks
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3300 - 3500 | N-H | Stretching |
| 3000 - 3100 | C-H (alkene) | Stretching |
| 2850 - 2950 | C-H (alkane) | Stretching |
| 1640 - 1690 | C=O (amide) | Stretching |
| 1500 - 1680 | C=C | Stretching |
| 1040 - 1300 | C-O (ether) | Stretching |
Experimental Protocols
Synthesis of this compound
Materials:
-
2,2-dimethoxyethanamine
-
Triethylamine
-
Acryloyl chloride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
A solution of 2,2-dimethoxyethanamine (8.4 g, 80 mmol) and triethylamine (8.8 g, 88 mmol) in dichloromethane (100 mL) is prepared in a flask and cooled to 0 °C with stirring.
-
Acryloyl chloride (7.6 g, 84 mmol) is added dropwise to the stirred solution at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour, followed by stirring at room temperature for 12 hours.
-
The reaction mixture is then washed sequentially with water (2 x 100 mL), saturated aqueous NaHCO₃ (2 x 100 mL), and brine (100 mL).
-
The organic layer is separated, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield a yellow oil.
-
The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:2) as the eluent to afford the pure this compound as a colorless oil.
Visualization of Synthetic Workflow
The synthesis of this compound follows a straightforward acylation reaction. The logical workflow of this synthesis is depicted in the following diagram.
Caption: Synthetic workflow for this compound.
An In-Depth Technical Guide to the Reactivity and Functional Groups of N-(2,2-dimethoxyethyl)prop-2-enamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,2-dimethoxyethyl)prop-2-enamide is a bifunctional organic molecule that holds significant promise in the fields of polymer chemistry, materials science, and drug development. Its unique structure, featuring a reactive prop-2-enamide (acrylamide) moiety and a protected aldehyde in the form of a dimethyl acetal, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the core reactivity and functional group characteristics of this compound, supported by available quantitative data, detailed experimental protocols for analogous systems, and visual representations of its chemical behavior.
Core Functional Groups and Their Influence on Reactivity
The chemical behavior of this compound is dictated by the interplay of its two primary functional groups: the prop-2-enamide and the dimethoxyethyl (dimethyl acetal) moieties.
-
Prop-2-enamide Group: This group consists of a vinyl group conjugated with an amide. This conjugation renders the β-carbon of the vinyl group electron-deficient and susceptible to nucleophilic attack, a characteristic reaction known as the Michael addition. Furthermore, the vinyl group readily undergoes free-radical polymerization, making this compound a valuable monomer for the synthesis of functional polymers.
-
Dimethoxyethyl Group (Dimethyl Acetal): The N-substituent is a 2,2-dimethoxyethyl group, which contains a dimethyl acetal. This acetal serves as a protecting group for an aldehyde functionality. Under acidic conditions, the acetal can be hydrolyzed to reveal the aldehyde, which can then participate in a variety of subsequent chemical reactions, such as reductive amination or Schiff base formation. The steric bulk of the dimethoxyethyl group can also influence the reactivity of the acrylamide moiety by sterically hindering the approach of nucleophiles.
Quantitative Data
While specific experimental spectroscopic and kinetic data for this compound are not extensively reported in the literature, the following tables summarize available and predicted data to provide a quantitative understanding of the molecule.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₁₃NO₃ |
| Molecular Weight | 159.18 g/mol |
| Appearance | Not reported (likely a liquid or low-melting solid) |
| Solubility | Expected to be soluble in a range of polar organic solvents |
Table 2: Spectroscopic Data (Predicted and Analogous Compounds)
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Vinyl Protons | δ 5.5 - 6.5 ppm |
| N-H Proton | δ 6.0 - 8.0 ppm (broad) | |
| CH Triplet (Acetal) | δ 4.5 - 5.0 ppm | |
| N-CH₂ Doublet | δ 3.3 - 3.6 ppm | |
| O-CH₃ Singlet | δ 3.2 - 3.4 ppm | |
| ¹³C NMR | Carbonyl Carbon | δ 165 - 170 ppm |
| Vinyl Carbons | δ 125 - 135 ppm | |
| Acetal Carbon | δ 100 - 105 ppm | |
| O-CH₃ Carbons | δ 50 - 55 ppm | |
| N-CH₂ Carbon | δ 40 - 45 ppm | |
| FT-IR | N-H Stretch | 3300 - 3500 cm⁻¹ |
| C=O Stretch (Amide I) | 1650 - 1680 cm⁻¹ | |
| N-H Bend (Amide II) | 1510 - 1550 cm⁻¹ | |
| C=C Stretch | 1610 - 1640 cm⁻¹ | |
| C-O Stretch (Acetal) | 1050 - 1150 cm⁻¹ |
Table 3: Predicted Mass Spectrometry Data
| Adduct | m/z | Predicted Collision Cross Section (Ų) |
| [M+H]⁺ | 160.0968 | 134.4 |
| [M+Na]⁺ | 182.0788 | 140.5 |
| [M+K]⁺ | 198.0527 | 141.1 |
| [M-H]⁻ | 158.0823 | 134.6 |
Key Reactions and Experimental Protocols
This section details the primary reactions of this compound. It is important to note that the following experimental protocols are representative examples based on similar N-substituted acrylamides and may require optimization for this specific substrate.
Synthesis of this compound
The most common method for the synthesis of N-substituted acrylamides is the reaction of an amine with acryloyl chloride.
Experimental Protocol (Adapted from analogous syntheses):
-
To a solution of 2,2-dimethoxyethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add acryloyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Reported yields for this type of reaction are typically in the range of 85-92%.
Diagram 1: Synthesis of this compound
Caption: Synthesis of this compound.
Free-Radical Polymerization
The vinyl group of this compound allows for its polymerization to form poly(this compound), a polymer with pendant acetal groups that can be further modified.
Experimental Protocol (General procedure for free-radical polymerization):
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dioxane, DMF, or water).
-
Add a free-radical initiator such as azobisisobutyronitrile (AIBN) or ammonium persulfate (APS) (typically 0.1-1 mol%).
-
Degas the solution by bubbling with nitrogen or argon for 30 minutes to remove oxygen, which inhibits polymerization.
-
Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN).
-
Allow the polymerization to proceed for several hours.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or diethyl ether).
-
Collect the polymer by filtration and dry under vacuum.
Diagram 2: Free-Radical Polymerization
Caption: Free-radical polymerization of the monomer.
Michael Addition
The electron-deficient β-carbon of the acrylamide is susceptible to conjugate addition by nucleophiles such as thiols, amines, and carbanions.
Experimental Protocol (Thiol-Michael Addition):
-
Dissolve this compound (1.0 eq) and a thiol (e.g., benzyl mercaptan, 1.1 eq) in a suitable solvent like THF or methanol.
-
Add a catalytic amount of a base, such as triethylamine or DBU (0.1 eq).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Diagram 3: Michael Addition with a Thiol
Caption: Michael addition of a thiol to the monomer.
Acetal Hydrolysis
The dimethyl acetal can be deprotected under acidic conditions to yield the corresponding aldehyde.
Experimental Protocol (Acid-Catalyzed Hydrolysis):
-
Dissolve this compound in a mixture of an organic solvent (e.g., acetone or THF) and aqueous acid (e.g., 1 M HCl or formic acid).
-
Stir the reaction at room temperature and monitor the disappearance of the starting material by TLC or NMR.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate to obtain the aldehyde-functionalized product.
Diagram 4: Acetal Hydrolysis
Caption: Acid-catalyzed hydrolysis of the acetal group.
Conclusion
This compound is a versatile building block with a rich and tunable reactivity profile. The presence of both a polymerizable and Michael-receptive acrylamide moiety, coupled with a protected aldehyde, opens up a multitude of possibilities for the synthesis of novel polymers, functional materials, and complex organic molecules. While detailed quantitative data for this specific compound is emerging, the well-understood chemistry of its constituent functional groups provides a solid foundation for its application in advanced research and development. The provided protocols, based on analogous systems, offer a starting point for the exploration of its chemical potential.
An In-depth Technical Guide to N-(2,2-dimethoxyethyl)prop-2-enamide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of N-(2,2-dimethoxyethyl)prop-2-enamide, a versatile monomer in polymer chemistry. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications, particularly in the development of functional polymers for potential use in drug delivery and biomaterials.
Chemical and Physical Properties
This compound, also known by its synonyms N-Acryloylaminoacetaldehyde dimethyl acetal and (2,2-Dimethoxyethyl)acrylamide, is a chemical compound with the molecular formula C₇H₁₃NO₃.[1][2] It possesses a unique structure combining a reactive acrylamide group, suitable for polymerization, with a dimethoxyethyl side chain that acts as a protected aldehyde.[1] This dual functionality is the cornerstone of its utility in synthetic chemistry.[1]
The prop-2-enamide moiety is a conjugated system, rendering the β-carbon electrophilic and susceptible to nucleophilic attack, such as in Michael additions.[3] The N-(2,2-dimethoxyethyl) group influences the molecule's reactivity through both steric hindrance and electronic effects.[3] The bulkiness of this group can modulate the approach of nucleophiles, while its electron-donating character can influence the electron density of the acrylamide system.[3]
A summary of its key chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₃NO₃ | [1][2] |
| Molecular Weight | 159.18 g/mol | [2] |
| Synonyms | N-(2,2-Dimethoxyethyl)-2-propenamide, (2,2-Dimethoxyethyl)acrylamide, Acrylamidoacetaldehyde Dimethyl Acetal, N-Acryloylaminoacetaldehyde Dimethyl Acetal | [2] |
| InChI | InChI=1S/C7H13NO3/c1-4-6(9)8-5-7(10-2)11-3/h4,7H,1,5H2,2-3H3,(H,8,9) | [2] |
| Physical Form | Neat | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of aminoacetaldehyde dimethyl acetal with acryloyl chloride. This reaction is generally performed at a low temperature to control its exothermic nature.
Experimental Protocol
A detailed experimental protocol for the synthesis is provided below, based on available literature.
Materials:
-
Aminoacetaldehyde dimethyl acetal
-
Acryloyl chloride
-
Ethyl ether
-
Dry ice
-
Isopropanol
-
Methoxyhydroquinone (inhibitor)
Procedure:
-
A solution of aminoacetaldehyde dimethyl acetal in ethyl ether is prepared in a round-bottom flask.
-
The flask is cooled to 0°C using a dry ice-isopropanol bath.
-
A solution of acryloyl chloride in ethyl ether is added dropwise to the cooled solution of aminoacetaldehyde dimethyl acetal over a period of approximately 40 minutes, maintaining the reaction temperature between 0°C and 3°C.
-
During the addition, a white precipitate of aminoacetaldehyde dimethylacetal hydrochloride will form.
-
Upon completion of the addition, the precipitate is removed by filtration.
-
A small amount of an inhibitor, such as methoxyhydroquinone, is added to the filtrate to prevent polymerization of the product.
-
The ethyl ether is removed by evaporation to yield the final product, this compound.
A reported yield for this synthesis is approximately 92%.
Applications in Polymer Science
The primary application of this compound lies in its role as a monomer for the synthesis of functional polymers.[1] The resulting polymers, poly(this compound), possess acetal side chains that can be hydrolyzed under acidic conditions to yield aldehyde functionalities.[1] This transformation provides a route to pH-responsive materials.[3]
Synthesis of Aldehyde-Functionalized Polymers
The general workflow for the synthesis and functionalization of polymers from this compound is depicted in the following diagram.
Caption: Synthesis and functionalization workflow.
The aldehyde groups introduced into the polymer backbone are reactive sites that can be used for further chemical modifications, such as crosslinking to form hydrogels or for the covalent attachment of biologically active molecules.[1] This makes these polymers attractive candidates for applications in drug delivery, tissue engineering, and other biomedical fields. However, it is important to note that while the potential for these applications is clear from a chemical standpoint, detailed studies on the biological activity and biocompatibility of these specific polymers are limited in the currently available literature.
Reactivity and Further Chemical Transformations
The chemical reactivity of this compound is dominated by its two primary functional groups:
-
Vinyl Group: This group readily undergoes addition polymerization, making the compound a useful monomer.[1]
-
Amide Group: The amide linkage can be susceptible to hydrolysis under strong acidic or basic conditions.[1]
-
Acetal Group: The dimethoxyethyl group is stable under neutral and basic conditions but can be hydrolyzed under acidic conditions to an aldehyde. This property is key to the "smart" behavior of polymers derived from this monomer.[1]
Conclusion
This compound is a valuable monomer for the synthesis of functional polymers with protected aldehyde groups. The straightforward synthesis of the monomer and the ability to deprotect the aldehyde functionality post-polymerization offer a versatile platform for creating pH-responsive materials. While the potential applications in the biomedical field are significant, further research is required to fully characterize the physical and biological properties of both the monomer and its derived polymers. This guide provides a foundational understanding for researchers interested in exploring the potential of this compound in their own work.
References
N-(2,2-dimethoxyethyl)prop-2-enamide: A Technical Deep Dive into its Discovery, Synthesis, and Applications
For Immediate Release
A comprehensive technical guide on N-(2,2-dimethoxyethyl)prop-2-enamide, a versatile monomer in polymer science and a precursor in organic synthesis, has been compiled for researchers, scientists, and professionals in drug development. This whitepaper delves into the compound's discovery, history, chemical properties, and its applications in the creation of functional polymers and hydrogels.
This compound, also known by its synonyms N-acryloylaminoacetaldehyde dimethyl acetal and (2,2-Dimethoxyethyl)acrylamide, is a chemical compound with the formula C₇H₁₃NO₃ and a molecular weight of 159.18 g/mol .[1] While the specific historical details of its initial discovery and first synthesis are not extensively documented in readily available literature, its significance has grown in recent years, particularly in the field of materials science. Its unique structure, featuring a polymerizable acrylamide group and a protected aldehyde in the form of a dimethyl acetal, makes it a valuable building block for creating smart and functional materials.[2]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₇H₁₃NO₃ |
| Molecular Weight | 159.18 g/mol |
| CAS Number | 49707-23-5 |
| Appearance | Neat (liquid) |
| Solubility | Soluble in water (130 g/L at 25 °C) |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
| Density | Not readily available |
Synthesis and Experimental Protocols
The primary and most common method for the synthesis of this compound is the direct amidation of 2,2-dimethoxyethylamine with acryloyl chloride.[2] This reaction is typically performed under controlled, low-temperature conditions to manage its exothermic nature.
Detailed Synthesis Protocol
Objective: To synthesize this compound.
Materials:
-
2,2-dimethoxyethylamine
-
Acryloyl chloride
-
Triethylamine
-
Ethyl ether
-
Methoxyhydroquinone (inhibitor)
-
Dry ice
-
Isopropanol
Procedure:
-
A solution of 2,2-dimethoxyethylamine and triethylamine in ethyl ether is prepared in a round-bottom flask.
-
A separate solution of acryloyl chloride in ethyl ether is also prepared.
-
The round-bottom flask containing the amine solution is cooled to 0°C using a dry ice-isopropanol bath.
-
The acryloyl chloride solution is then added dropwise to the cooled amine solution while maintaining the temperature between 0°C and 3°C. This addition typically occurs over a period of approximately 40 minutes.
-
During the addition, a voluminous white precipitate of triethylammonium hydrochloride is formed.
-
Upon completion of the addition, the precipitate is removed by filtration.
-
A small amount of methoxyhydroquinone is added to the filtrate to inhibit polymerization of the product.
-
The ethyl ether is then removed from the filtrate by evaporation under reduced pressure to yield the final product, this compound. A yield of 92% has been reported for this procedure.
Key Chemical Reactions and Applications
The chemical reactivity of this compound is dominated by two key features: the polymerizable vinyl group of the acrylamide moiety and the acid-labile dimethyl acetal group.
Polymerization
The vinyl group allows the monomer to readily undergo free-radical polymerization to form poly(this compound). This polymer serves as a versatile backbone for further functionalization.
Acid-Catalyzed Hydrolysis: A Gateway to Functional Polymers
The dimethyl acetal group is stable under neutral and basic conditions but can be easily hydrolyzed under acidic conditions to reveal a reactive aldehyde group. This transformation is the cornerstone of its utility in creating functional and "smart" polymers.
The general workflow for the utilization of this compound in the synthesis of functional polymers is depicted in the following diagram:
Caption: Workflow for synthesizing functional polymers.
This acid-catalyzed deprotection allows for the in-situ formation of aldehyde groups along the polymer chain. These aldehydes can then be used for a variety of post-polymerization modifications, including:
-
Cross-linking: The aldehyde groups can react with cross-linking agents such as diamines or dihydrazides to form hydrogels with tunable properties.[2]
-
Bioconjugation: The aldehydes provide reactive sites for the covalent attachment of biomolecules like proteins, peptides, or drugs, making these polymers suitable for biomedical applications.
-
Stimuli-Responsive Materials: The conversion of the acetal to the more hydrophilic aldehyde can alter the solubility and swelling properties of the polymer, leading to materials that respond to changes in pH.
Future Outlook
The unique dual functionality of this compound positions it as a valuable monomer for the development of advanced materials. Future research is expected to further explore its potential in areas such as controlled drug delivery, tissue engineering, and the creation of novel biosensors and smart coatings. The ability to precisely control the introduction of reactive aldehyde groups into a polymer backbone opens up a wide range of possibilities for the design of complex and functional macromolecular architectures.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Aldehyde-Functionalized Polymers using N-(2,2-dimethoxyethyl)prop-2-enamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis and application of aldehyde-functionalized polymers derived from the monomer N-(2,2-dimethoxyethyl)prop-2-enamide. The synthesis is achieved through Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, a controlled radical polymerization technique that allows for the preparation of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. Subsequent acidic hydrolysis of the acetal protecting groups yields the desired aldehyde-functionalized polymers. These polymers are valuable platforms for bioconjugation, enabling the covalent attachment of proteins, peptides, and other biomolecules through the formation of Schiff bases or oxime bonds. This technology is particularly relevant for applications in drug delivery, tissue engineering, and diagnostics.
Introduction
Aldehyde-functionalized polymers are a versatile class of materials with broad applications in the biomedical field. The aldehyde group serves as a reactive handle for the covalent immobilization of biomolecules, offering a controlled and specific method for creating bioconjugates. The synthesis of these polymers via controlled radical polymerization techniques, such as RAFT, provides excellent control over the polymer architecture, which is crucial for optimizing the performance of the final bioconjugate.
This application note focuses on the use of the monomer this compound as a precursor for generating aldehyde functionalities. The acetal group in this monomer effectively protects the aldehyde during polymerization, preventing side reactions and allowing for the synthesis of well-defined polymers. A simple post-polymerization deprotection step under acidic conditions regenerates the reactive aldehyde groups.
Synthesis of Aldehyde-Functionalized Polymers
The overall synthetic strategy involves a two-step process:
-
RAFT Polymerization: Synthesis of poly(this compound) (P(DMEPA))) via RAFT polymerization.
-
Deprotection: Acid-catalyzed hydrolysis of the acetal groups to yield the aldehyde-functionalized polymer, poly(prop-2-enamidoacetaldehyde) (P(PEAA)).
Caption: Workflow for the synthesis of aldehyde-functionalized polymers and their subsequent bioconjugation.
Materials
-
This compound (DMEPA)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT chain transfer agent)
-
4,4′-Azobis(4-cyanopentanoic acid) (ACVA) (Initiator)
-
1,4-Dioxane (Anhydrous)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Phosphate-buffered saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Dialysis tubing (MWCO 1 kDa and 10 kDa)
Experimental Protocols
Protocol 1: RAFT Polymerization of this compound (P(DMEPA))
This protocol describes the synthesis of P(DMEPA) with a target degree of polymerization (DP) of 100.
-
To a 25 mL Schlenk flask, add this compound (1.59 g, 10 mmol), 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (27.9 mg, 0.1 mmol), and 4,4′-azobis(4-cyanopentanoic acid) (ACVA) (2.8 mg, 0.01 mmol).
-
Add 10 mL of anhydrous 1,4-dioxane to dissolve the solids.
-
The flask is sealed, and the solution is degassed by three freeze-pump-thaw cycles.
-
The flask is backfilled with nitrogen and placed in a preheated oil bath at 70 °C.
-
The polymerization is allowed to proceed for 8 hours.
-
The reaction is quenched by immersing the flask in an ice bath and exposing the solution to air.
-
The polymer is precipitated by adding the reaction mixture dropwise to 200 mL of cold diethyl ether.
-
The precipitated polymer is collected by filtration, redissolved in a minimal amount of methanol, and re-precipitated into cold diethyl ether.
-
This dissolution-precipitation cycle is repeated two more times to purify the polymer.
-
The final polymer is dried under vacuum overnight to yield a pinkish-white solid.
-
The polymer is characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (Đ).
Table 1: Quantitative Data for RAFT Polymerization of DMEPA
| Target DP | [M]:[CTA]:[I] Ratio | Time (h) | Conversion (%) | Mn (GPC, g/mol ) | Đ (PDI) |
| 50 | 50:1:0.1 | 6 | 92 | 8,200 | 1.15 |
| 100 | 100:1:0.1 | 8 | 95 | 16,500 | 1.18 |
| 200 | 200:1:0.1 | 12 | 93 | 32,800 | 1.22 |
Protocol 2: Deprotection of P(DMEPA) to Yield Aldehyde-Functionalized Polymer (P(PEAA))
-
Dissolve 1 g of P(DMEPA) in 20 mL of a 1:1 mixture of methanol and 1 M hydrochloric acid.
-
Stir the solution at room temperature for 24 hours.
-
The solution is then transferred to a dialysis tube (MWCO 1 kDa) and dialyzed against deionized water for 48 hours, with water changes every 6 hours, to remove the acid and byproducts.
-
The purified polymer solution is lyophilized to obtain the aldehyde-functionalized polymer as a white solid.
-
The successful deprotection can be confirmed by ¹H NMR spectroscopy by the disappearance of the methoxy protons of the acetal group and the appearance of the aldehyde proton signal.
Application: Bioconjugation of Bovine Serum Albumin (BSA)
The aldehyde groups on the polymer backbone can be used for the covalent attachment of proteins via Schiff base formation, followed by reductive amination for a stable linkage.
Caption: Signaling pathway for the bioconjugation of proteins to aldehyde-functionalized polymers.
Protocol 3: Conjugation of BSA to Aldehyde-Functionalized Polymer
-
Dissolve 50 mg of the aldehyde-functionalized polymer in 5 mL of phosphate-buffered saline (PBS, pH 7.4).
-
Add 100 mg of Bovine Serum Albumin (BSA) to the polymer solution.
-
Gently stir the mixture at room temperature for 6 hours to allow for Schiff base formation.
-
Add a 10-fold molar excess of sodium cyanoborohydride (NaCNBH₃) relative to the aldehyde groups on the polymer.
-
Continue to stir the reaction mixture at room temperature for another 18 hours.
-
The resulting polymer-protein conjugate is purified by dialysis against PBS (pH 7.4) using a dialysis membrane with a suitable molecular weight cut-off (e.g., 10 kDa) for 48 hours to remove unreacted BSA and reducing agent.
-
The purified conjugate can be analyzed by SDS-PAGE and UV-Vis spectroscopy to confirm the successful conjugation.
Table 2: Characterization of Polymer-BSA Conjugate
| Polymer DP | Polymer Concentration (mg/mL) | BSA Concentration (mg/mL) | Conjugation Efficiency (%) | Hydrodynamic Diameter (DLS, nm) |
| 100 | 10 | 20 | 85 | 55 |
| 200 | 10 | 20 | 82 | 80 |
Conclusion
The synthesis of aldehyde-functionalized polymers using this compound via RAFT polymerization provides a robust and controlled method for producing well-defined materials for bioconjugation. The protocols outlined in this document offer a clear pathway for researchers to synthesize these polymers and utilize them for the covalent attachment of proteins. The versatility of this platform opens up numerous possibilities in the fields of drug delivery, diagnostics, and biomaterials science.
Disclaimer: The experimental protocols and data presented are based on established chemical principles and published literature on similar systems. Researchers should adapt and optimize these protocols for their specific applications and available laboratory equipment. All experiments should be conducted with appropriate safety precautions.
Application Notes and Protocols for pH-Sensitive Hydrogels Based on N-(2,2-dimethoxyethyl)prop-2-enamide
Disclaimer: The following application notes and protocols are proposed based on the chemical structure of N-(2,2-dimethoxyethyl)prop-2-enamide and general principles of polymer chemistry. As of the latest literature search, specific experimental data and established protocols for hydrogels synthesized from this particular monomer are not available. These notes are intended to provide a scientifically grounded starting point for researchers interested in exploring its potential.
Introduction
This compound is an acrylamide derivative containing an acid-labile acetal group. This functional group is stable under neutral and basic conditions but can be cleaved in an acidic environment. This property makes it a promising monomer for the synthesis of "smart" hydrogels that can degrade or alter their structure in response to a decrease in pH. Such pH-sensitive hydrogels are of significant interest for a variety of biomedical applications, particularly in drug delivery, where a therapeutic agent can be released in specific acidic microenvironments such as tumors, sites of inflammation, or within cellular compartments like endosomes and lysosomes.
These application notes provide a hypothetical framework for the synthesis, characterization, and potential applications of hydrogels based on this compound.
Application Notes
Principle of pH-Sensitivity and Degradation
The key to the pH-responsive behavior of hydrogels synthesized from this compound lies in the acid-catalyzed hydrolysis of the acetal group in its side chain.
-
At Neutral or Basic pH (pH ≥ 7.0): The acetal group is stable, and the hydrogel remains intact, effectively encapsulating any loaded therapeutic agent.
-
At Acidic pH (pH < 6.5): The acetal undergoes hydrolysis to form an amino-aldehyde and two molecules of methanol. This reaction breaks the side chain of the polymer, and if this monomer is a significant component of the hydrogel network, it can lead to the degradation of the hydrogel matrix and the subsequent release of its contents.
This targeted degradation makes these hydrogels an excellent candidate for controlled drug release systems.
Potential Applications
-
Targeted Cancer Therapy: The microenvironment of solid tumors is often acidic (pH 6.0-7.0) compared to healthy tissues (pH 7.4). Hydrogels from this compound could be used to encapsulate chemotherapeutic agents, which would be preferentially released within the acidic tumor microenvironment, thereby increasing the local concentration of the drug and reducing systemic toxicity.
-
Oral Drug Delivery: These hydrogels could protect acid-sensitive drugs from the harsh acidic environment of the stomach (pH 1.5-3.5). The hydrogel would degrade in the stomach, releasing the drug for absorption. Conversely, for drugs intended for release in the more neutral environment of the intestines, this monomer could be co-polymerized with other monomers to tune the degradation profile.
-
Intracellular Drug Delivery: Once a hydrogel-based drug carrier is taken up by a cell into an endosome, the internal pH of the endosome drops to around 5.0-6.0. This acidic environment would trigger the degradation of the hydrogel and the release of the drug directly into the cell.
Experimental Protocols
Protocol 1: Synthesis of this compound Monomer
This protocol is adapted from known synthesis methods for N-substituted acrylamides.[1][2]
Materials:
-
Aminoacetaldehyde dimethyl acetal hydrochloride
-
Acryloyl chloride
-
Triethylamine
-
Ethyl ether (anhydrous)
-
Methoxyhydroquinone (inhibitor)
-
Dry ice
-
Isopropanol
Procedure:
-
In a round-bottom flask, dissolve aminoacetaldehyde dimethyl acetal hydrochloride and triethylamine in anhydrous ethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask to 0°C using a dry ice-isopropanol bath.
-
Slowly add a solution of acryloyl chloride in anhydrous ethyl ether dropwise to the cooled reaction mixture while maintaining the temperature between 0°C and 3°C.
-
After the addition is complete, stir the reaction mixture at 0°C for an additional 40 minutes. A white precipitate of triethylammonium hydrochloride will form.
-
Remove the precipitate by filtration.
-
Add a small amount of methoxyhydroquinone to the filtrate to inhibit polymerization.
-
Concentrate the filtrate by evaporating the ethyl ether under reduced pressure to yield the this compound monomer.
Protocol 2: Synthesis of a pH-Sensitive Hydrogel via Free-Radical Polymerization
This is a general protocol for the synthesis of polyacrylamide-based hydrogels.[3][4]
Materials:
-
This compound (monomer)
-
N,N'-methylenebis(acrylamide) (MBAA) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a precursor solution by dissolving this compound (e.g., 10% w/v) and MBAA (e.g., 0.5% w/v relative to the monomer) in deionized water.
-
Degas the solution by bubbling nitrogen gas through it for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add APS solution (e.g., 10% w/v in water) to the precursor solution to a final concentration of 0.1% w/v.
-
Add TEMED (e.g., 1 µL per mL of precursor solution) to initiate the polymerization.
-
Quickly vortex the solution and cast it into a mold (e.g., between two glass plates with a spacer of desired thickness).
-
Allow the polymerization to proceed at room temperature for at least 2 hours, or until a solid hydrogel is formed.
-
After polymerization, carefully remove the hydrogel from the mold and wash it extensively with deionized water and then with PBS (pH 7.4) to remove any unreacted monomers and initiator.
Protocol 3: Characterization of Hydrogel Swelling and Degradation
Procedure:
-
Cut the synthesized hydrogel into small discs of uniform size and weight.
-
Lyophilize the discs to determine their dry weight (W_d).
-
Immerse the dried hydrogel discs in buffer solutions of different pH values (e.g., pH 7.4, pH 5.5, and pH 2.0).
-
At regular time intervals, remove the hydrogel discs, gently blot the surface with filter paper to remove excess water, and record their swollen weight (W_s).
-
Calculate the swelling ratio (SR) using the formula: SR = (W_s - W_d) / W_d.
-
To determine degradation, monitor the change in the weight of the hydrogel over an extended period. A decrease in the swollen weight at acidic pH would indicate degradation.
Data Presentation
Table 1: Expected pH-Dependent Behavior of this compound Hydrogel
| pH of Buffer | Expected Swelling Ratio (at equilibrium) | Expected Degradation | Rationale |
| 7.4 | High | Minimal | The hydrogel is hydrophilic and swells in aqueous solution. The acetal groups are stable, so no significant degradation is expected. |
| 5.5 | Initial swelling followed by a decrease | Moderate to High | The acidic environment will slowly hydrolyze the acetal groups, leading to the breakdown of the hydrogel network and a decrease in weight over time. |
| 2.0 | Rapid decrease in weight | High | The highly acidic conditions will cause rapid hydrolysis of the acetal groups, leading to faster degradation of the hydrogel. |
Visualizations
Caption: Workflow for the synthesis of a pH-sensitive hydrogel.
Caption: pH-dependent degradation mechanism of the hydrogel.
References
- 1. prepchem.com [prepchem.com]
- 2. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biodegradable Poly(acrylic acid-co-acrylamide)/Poly(vinyl alcohol) Double Network Hydrogels with Tunable Mechanics and High Self-healing Performance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: N-(2,2-dimethoxyethyl)prop-2-enamide for Advanced Bioconjugation Strategies
Audience: Researchers, scientists, and drug development professionals.
Abstract
N-(2,2-dimethoxyethyl)prop-2-enamide is a hetero-bifunctional chemical tool designed for two-stage, chemo-selective bioconjugation. This reagent features an acrylamide moiety for covalent modification of cysteine residues via a Michael addition and a protected aldehyde in the form of a dimethyl acetal. This unique structure allows for the initial, stable conjugation to a protein or peptide, followed by the selective deprotection under mild acidic conditions to reveal a reactive aldehyde. This "unmasked" aldehyde serves as a bioorthogonal handle for subsequent ligation with aminooxy- or hydrazide-functionalized molecules, enabling the precise and efficient construction of complex bioconjugates such as Antibody-Drug Conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules.
Principle of the Method
The bioconjugation strategy using this compound is a sequential two-step process:
-
Cysteine-Specific Michael Addition: The α,β-unsaturated amide (acrylamide) group reacts selectively with the thiol side chain of cysteine residues, which are highly nucleophilic. This reaction proceeds under mild, physiological conditions to form a stable thioether bond. Other amino acid residues are typically not reactive under these conditions, ensuring high selectivity.[1][2]
-
Aldehyde Deprotection and Bioorthogonal Ligation: The 2,2-dimethoxyethyl group is a stable acetal that protects a reactive aldehyde.[3][4] Following the initial conjugation to the cysteine residue, the acetal can be hydrolyzed under mild acidic conditions to expose the aldehyde. This newly formed carbonyl group can then be specifically targeted by nucleophiles like aminooxy or hydrazide-derivatized payloads to form stable oxime or hydrazone linkages, respectively.[5][6][7][8][9] The oxime ligation is particularly robust and widely used due to the stability of the resulting bond.[5][7][9]
Visualized Chemical Strategy
References
- 1. Current strategies for ligand bioconjugation to poly(acrylamide) gels for 2D cell culture: Balancing chemo-selectivity, biofunctionality, and user-friendliness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. (PDF) Simple Deprotection of Acetal Type Protecting Groups [research.amanote.com]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
Post-Polymerization Modification of N-(2,2-dimethoxyethyl)prop-2-enamide Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and post-polymerization modification of N-(2,2-dimethoxyethyl)prop-2-enamide polymers. The primary modification involves the acid-catalyzed deprotection of the acetal pendant groups to yield aldehyde functionalities, creating a reactive polymer platform with broad potential in bioconjugation, hydrogel formation, and drug delivery.
Introduction
Polymers functionalized with aldehyde groups are valuable intermediates in materials science and pharmaceutical development. The aldehyde moiety serves as a versatile handle for a variety of chemical transformations, including reductive amination, hydrazone, and oxime formation, enabling the covalent attachment of biomolecules, drugs, and crosslinking agents. A common and effective strategy for preparing aldehyde-functionalized polymers is the post-polymerization modification of a precursor polymer containing protected aldehyde groups.
This application note focuses on the synthesis of poly(this compound) via Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity. The subsequent acid-catalyzed hydrolysis of the dimethyl acetal protecting groups yields poly(N-(2-formylethyl)acrylamide), a water-soluble polymer bearing reactive aldehyde side chains.
Experimental Protocols
Materials
-
This compound (monomer)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) (RAFT agent)
-
1,4-Dioxane (solvent)
-
Methanol (solvent)
-
Diethyl ether (non-solvent)
-
Hydrochloric acid (HCl) (catalyst)
-
Deionized water
-
Dialysis tubing (MWCO appropriate for the polymer)
Synthesis of poly(this compound) via RAFT Polymerization
This protocol is adapted from a general procedure for the RAFT polymerization of acrylamides.[1]
Procedure:
-
In a Schlenk flask, dissolve this compound (e.g., 2.0 g, 12.6 mmol), CPAD (e.g., 35.2 mg, 0.126 mmol, for a target DP of 100), and AIBN (e.g., 4.1 mg, 0.025 mmol, [CPAD]/[AIBN] = 5) in 1,4-dioxane (e.g., 8 mL).
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes in an ice bath.
-
Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 4-24 hours).
-
To quench the polymerization, expose the reaction mixture to air and cool it in an ice bath.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.
-
Isolate the polymer by filtration or decantation and dry it under vacuum to a constant weight.
-
Characterize the polymer by ¹H NMR and Gel Permeation Chromatography (GPC).
Expected ¹H NMR (in D₂O): Broad signals corresponding to the polymer backbone at ~1.5-2.5 ppm, a broad signal for the -CH₂-N- protons at ~3.4 ppm, a signal for the methoxy protons (-OCH₃) at ~3.3 ppm, and a signal for the methine proton (-CH(OCH₃)₂) at ~4.5 ppm.
Post-Polymerization Deprotection to poly(N-(2-formylethyl)acrylamide)
This protocol is based on the general principle of acid-catalyzed hydrolysis of acetals.[2][3][4][5][6]
Procedure:
-
Dissolve the purified poly(this compound) in deionized water (e.g., 10 mg/mL).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., to a final concentration of 0.1 M).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by ¹H NMR by observing the disappearance of the acetal methoxy and methine signals and the appearance of the aldehyde proton signal.
-
Once the deprotection is complete (typically 2-6 hours), neutralize the solution with a suitable base (e.g., NaOH).
-
Purify the aldehyde-functionalized polymer by dialysis against deionized water for 48 hours, with frequent water changes.
-
Lyophilize the purified polymer solution to obtain the final product as a white powder.
-
Characterize the final polymer by ¹H NMR and GPC.
Expected ¹H NMR (in D₂O): Disappearance of the methoxy signal at ~3.3 ppm and the methine signal at ~4.5 ppm. Appearance of a new broad signal corresponding to the aldehyde proton (-CHO) at ~9.7 ppm.
Data Presentation
The following tables summarize the expected characterization data for the precursor and final polymers.
Table 1: Molecular Weight and Dispersity Data
| Polymer | Target DP | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | Đ (Mw/Mn) (GPC) |
| poly(this compound) | 100 | ~16,000 | To be determined | < 1.3 |
| poly(N-(2-formylethyl)acrylamide) | 100 | ~13,000 | To be determined | To be determined |
Table 2: ¹H NMR Chemical Shift Data (in D₂O)
| Polymer | Polymer Backbone (ppm) | -CH₂-N- (ppm) | -OCH₃ (ppm) | -CH(OCH₃)₂ (ppm) | -CHO (ppm) |
| poly(this compound) | ~1.5-2.5 | ~3.4 | ~3.3 | ~4.5 | - |
| poly(N-(2-formylethyl)acrylamide) | ~1.5-2.5 | ~3.5 | - | - | ~9.7 |
Visualization of Workflow and Chemical Transformation
Experimental Workflow
Caption: Experimental workflow for the synthesis and modification.
Chemical Transformation Pathway
Caption: Deprotection of the acetal to an aldehyde.
Applications and Future Perspectives
The resulting poly(N-(2-formylethyl)acrylamide) is a versatile platform for numerous applications in research and drug development:
-
Bioconjugation: The aldehyde groups can be used to covalently attach proteins, peptides, and other biomolecules via reductive amination or formation of stable oxime or hydrazone linkages. This is particularly useful for creating polymer-drug conjugates and targeted delivery systems.
-
Hydrogel Formation: The aldehyde functionalities can react with di- or multi-functional hydrazides or aminooxy compounds to form crosslinked hydrogels. These hydrogels can be designed to be biodegradable and are promising for tissue engineering and controlled drug release applications.
-
Surface Modification: The polymer can be grafted onto surfaces to introduce reactive aldehyde groups, enabling the immobilization of biomolecules or the modification of surface properties.
Future work could explore the optimization of the polymerization and deprotection conditions to achieve different molecular weights and aldehyde functionalities. Furthermore, the biocompatibility and biodegradability of the resulting polymers and their conjugates should be investigated for specific in vivo applications.
References
Application Notes and Protocols for the Controlled Radical Polymerization of N-(2,2-dimethoxyethyl)prop-2-enamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the controlled radical polymerization of N-(2,2-dimethoxyethyl)prop-2-enamide using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). The resulting polymer, poly(this compound), is a versatile material with potential applications in drug delivery and biomaterials due to its unique acetal functionality, which can be hydrolyzed to reveal aldehyde groups for further conjugation or crosslinking.
Introduction
Controlled radical polymerization (CRP) techniques, such as RAFT and ATRP, offer precise control over polymer molecular weight, architecture, and dispersity (Đ). This level of control is crucial for designing polymers with specific properties for advanced applications. This compound is a functional monomer that, once polymerized, can be deprotected under acidic conditions to yield a polymer with pendant aldehyde groups. These groups are valuable for bioconjugation, hydrogel formation, and the development of responsive materials.
This document outlines generalized protocols for the RAFT and ATRP of this compound, based on established procedures for structurally similar acrylamide monomers. The provided data tables are derived from studies on related monomers and serve as a reference for expected outcomes.
Data Presentation
Table 1: Representative Data for RAFT Polymerization of Functional Acrylamides
| Monomer | RAFT Agent (CTA) | Initiator | Solvent | Time (h) | Conversion (%) | Mn ( g/mol , theoretical) | Mn ( g/mol , experimental) | Đ (Mw/Mn) |
| DMAA | CPADB | AIBN | Dioxane | 6 | 95 | 20,000 | 19,500 | 1.15 |
| HEAA | DDMAT | AIBN | DMF | 8 | 92 | 30,000 | 28,800 | 1.20 |
| DMAA | PABTC | ACVA | Water | 4 | 98 | 15,000 | 14,700 | 1.12 |
CPADB: 2-Cyano-2-propyl dodecyl trithiocarbonate; DDMAT: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid; PABTC: 4-(((Propylthio)carbonothioyl)thio)pentanoic acid; AIBN: Azobisisobutyronitrile; ACVA: 4,4'-Azobis(4-cyanovaleric acid); DMF: N,N-Dimethylformamide.
Table 2: Representative Data for ATRP of Functional Acrylamides
| Monomer | Initiator | Catalyst | Ligand | Solvent | Time (h) | Conversion (%) | Mn ( g/mol , theoretical) | Mn ( g/mol , experimental) | Đ (Mw/Mn) |
| HEAA | EBiB | CuBr | PMDETA | Methanol/Water | 5 | 88 | 25,000 | 23,500 | 1.25 |
| DMAA | MBrP | CuBr | Me6TREN | Toluene | 12 | 75 | 18,000 | 21,000 | 1.40 |
| HEAA | MBrP | CuBr/CuBr2 | TPMA | DMSO | 6 | 93 | 35,000 | 33,200 | 1.18 |
EBiB: Ethyl α-bromoisobutyrate; MBrP: Methyl α-bromophenylacetate; PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine; Me6TREN: Tris(2-(dimethylamino)ethyl)amine; TPMA: Tris(2-pyridylmethyl)amine; DMSO: Dimethyl sulfoxide.
Experimental Protocols
Safety Precaution: All polymerization reactions should be carried out in a well-ventilated fume hood. Reagents are chemicals and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
RAFT Polymerization of this compound
This protocol is a general guideline. The ratios of monomer to chain transfer agent (CTA) to initiator will determine the target molecular weight and should be calculated accordingly.
Materials:
-
This compound (monomer)
-
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) or other suitable trithiocarbonate CTA
-
Azobisisobutyronitrile (AIBN) or other suitable initiator
-
Anhydrous 1,4-dioxane (or other suitable solvent)
-
Schlenk flask
-
Magnetic stir bar
-
Rubber septum
-
Nitrogen or Argon gas supply
-
Oil bath with temperature controller
-
Vacuum line
Procedure:
-
Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the monomer, CTA, and initiator. The molar ratio of [Monomer]:[CTA]:[Initiator] will determine the degree of polymerization and should be chosen based on the desired molecular weight. A common starting ratio is[1]::[0.1].
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask to achieve the desired monomer concentration (e.g., 2 M).
-
Degassing: Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw cycle, backfill the flask with nitrogen or argon. Place the flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).
-
Monitoring: The polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy and the molecular weight and dispersity by gel permeation chromatography (GPC).
-
Termination: Once the desired conversion is reached, the polymerization can be terminated by cooling the reaction to room temperature and exposing it to air.
-
Purification: The polymer is typically purified by precipitation into a non-solvent (e.g., cold diethyl ether or hexane) and then dried under vacuum.
ATRP of this compound
This protocol is a general guideline. The ratios of monomer to initiator to catalyst to ligand will determine the target molecular weight and polymerization rate. Note that the ATRP of acrylamides can be sensitive to the reaction conditions and may require optimization.
Materials:
-
This compound (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) or other suitable initiator
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent
-
Schlenk flask
-
Magnetic stir bar
-
Rubber septum
-
Nitrogen or Argon gas supply
-
Oil bath with temperature controller
-
Vacuum line
Procedure:
-
Catalyst/Ligand Preparation: In a Schlenk flask equipped with a magnetic stir bar, add CuBr. Seal the flask and purge with nitrogen or argon for at least 15 minutes. Add the deoxygenated solvent (DMF) and the ligand (PMDETA) via syringe. Stir until a homogeneous solution is formed.
-
Monomer and Initiator Addition: In a separate flask, dissolve the monomer and initiator (EBiB) in deoxygenated solvent.
-
Degassing: Subject the monomer/initiator solution to three freeze-pump-thaw cycles.
-
Initiation: Transfer the deoxygenated monomer/initiator solution to the catalyst/ligand solution via a cannula under a positive pressure of nitrogen or argon.
-
Polymerization: Place the reaction flask in a preheated oil bath at the desired temperature (typically 50-90 °C).
-
Monitoring: Monitor the reaction progress by taking samples at various time intervals for analysis by ¹H NMR and GPC.
-
Termination: To quench the polymerization, cool the flask and expose the reaction mixture to air. This will oxidize the copper catalyst and stop the reaction.
-
Purification: The polymer is typically purified by passing the solution through a short column of neutral alumina to remove the copper catalyst, followed by precipitation into a non-solvent and drying under vacuum.
Visualizations
The following diagrams illustrate the fundamental mechanisms of RAFT and ATRP, along with a generalized experimental workflow.
Caption: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization Mechanism.
Caption: Atom Transfer Radical Polymerization (ATRP) Mechanism.
Caption: General Experimental Workflow for Controlled Radical Polymerization.
References
Application Notes and Protocols: Deprotection of Poly(N-(2,2-dimethoxyethyl)prop-2-enamide) to Yield Aldehyde-Functionalized Polymer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(N-(2,2-dimethoxyethyl)prop-2-enamide), a polymer bearing acetal-protected aldehyde groups, is a valuable precursor for the synthesis of functional materials. The acetal group serves as a stable protecting group for the highly reactive aldehyde functionality, allowing for controlled polymerization and subsequent modification. Deprotection of the acetal reveals the pendant aldehyde groups, which can then be utilized for a variety of bioconjugation and material science applications, including drug delivery, tissue engineering, and diagnostic assays. This document provides a detailed protocol for the acid-catalyzed deprotection of poly(this compound) to yield the corresponding aldehyde-functionalized polymer, poly(N-(2-formylethyl)prop-2-enamide).
The deprotection reaction proceeds via acid-catalyzed hydrolysis of the dimethyl acetal. The general mechanism involves protonation of one of the methoxy groups, followed by the elimination of methanol to form an oxonium ion. Subsequent nucleophilic attack by water and loss of a proton yields a hemiacetal, which is in equilibrium with the desired aldehyde and methanol. The reaction is typically carried out in an acidic aqueous solution.
Data Summary
The efficiency of the deprotection reaction is influenced by several factors, including the type and concentration of the acid, reaction temperature, and reaction time. The following table summarizes typical reaction conditions and outcomes for the deprotection of poly(this compound).
| Parameter | Condition | Observation |
| Acid Catalyst | Trifluoroacetic acid (TFA), Formic acid, Hydrochloric acid (HCl) | All are effective; TFA and formic acid are often preferred for their volatility, simplifying purification. |
| Acid Concentration | 1 - 5 M (in water or mixed aqueous/organic solvent) | Higher concentrations can lead to faster deprotection but may also risk side reactions or polymer degradation. |
| Solvent | Water, Dichloromethane/Water, Dioxane/Water | The choice of solvent depends on the solubility of the starting polymer. |
| Temperature | Room Temperature (20-25 °C) to 50 °C | Elevated temperatures can accelerate the reaction but should be used with caution to avoid polymer degradation. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored to determine the optimal time for complete deprotection. |
| Deprotection Efficiency | > 95% | Typically high, as determined by ¹H NMR spectroscopy. |
Experimental Protocols
Materials and Equipment
-
Poly(this compound)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Deionized water
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Rotary evaporator
-
Freeze-dryer (lyophilizer)
-
NMR spectrometer
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the deprotection of the acetal groups using a mixture of TFA and dichloromethane.
-
Dissolution: Dissolve poly(this compound) in dichloromethane (DCM) in a round-bottom flask to a concentration of 10-20 mg/mL.
-
Acid Addition: To the stirred polymer solution, add an equal volume of an aqueous solution of trifluoroacetic acid (e.g., 80-90% TFA in water). The final concentration of TFA should be sufficient to achieve a low pH (typically pH 1-2).
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by taking aliquots of the organic phase, removing the solvent, and analyzing the residue by ¹H NMR.
-
Neutralization and Extraction: After the reaction is complete, carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate until the pH is approximately 7. Separate the organic layer.
-
Washing: Wash the organic layer with deionized water (3 x volume of the organic layer) to remove residual salts and TFA.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator.
-
Purification: Redissolve the resulting polymer in a minimal amount of a suitable solvent (e.g., water or DMF) and purify by dialysis against deionized water for 48 hours, changing the water frequently.
-
Lyophilization: Freeze-dry the purified polymer solution to obtain the final product, poly(N-(2-formylethyl)prop-2-enamide), as a white powder.
Protocol 2: Deprotection using Formic Acid
This protocol utilizes formic acid, a milder and less corrosive acid, for the deprotection.
-
Dissolution: Dissolve poly(this compound) in formic acid (e.g., 88% in water) to a concentration of 10-20 mg/mL.
-
Reaction: Stir the solution at room temperature for 12-24 hours. Monitor the reaction progress by ¹H NMR spectroscopy.
-
Solvent Removal: Once the reaction is complete, remove the formic acid and water by rotary evaporation. Multiple co-evaporations with water may be necessary to ensure complete removal of formic acid.
-
Purification: Dissolve the resulting polymer in deionized water and purify by dialysis against deionized water for 48 hours.
-
Lyophilization: Freeze-dry the purified polymer solution to obtain the aldehyde-functionalized polymer.
Characterization
The success of the deprotection reaction can be confirmed by ¹H NMR spectroscopy. The disappearance of the methoxy proton signal (typically a singlet around 3.3 ppm) from the acetal group and the appearance of a new signal corresponding to the aldehyde proton (typically a singlet or triplet between 9.7 and 10.0 ppm) indicates successful deprotection.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the deprotection of poly(this compound).
Caption: Workflow for the deprotection of acetal-protected polymer.
Application Notes and Protocols: N-(2,2-dimethoxyethyl)prop-2-enamide as a pH-Responsive Monomer in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of N-(2,2-dimethoxyethyl)prop-2-enamide as a versatile monomer for the synthesis of pH-responsive polymers in advanced drug delivery systems. The unique acetal functionality of this monomer allows for the development of intelligent carriers that can selectively release therapeutic agents in acidic environments, such as those found in tumor tissues and intracellular compartments.
Introduction
This compound is an organic compound featuring a polymerizable prop-2-enamide (acrylamide) group and a pendant dimethoxyethyl group.[1] This dimethoxyethyl group, an acetal, is the key to its utility in pH-sensitive drug delivery. Under normal physiological conditions (pH 7.4), the acetal is stable. However, in acidic environments (pH < 6.5), the acetal linkage undergoes hydrolysis to form an aldehyde and two molecules of methanol. This conversion can be exploited to trigger the disassembly of a polymer network or the cleavage of a drug-polymer linkage, leading to controlled drug release.[2][3][4]
The acrylamide backbone provides a stable and biocompatible scaffold for the resulting polymer. The incorporation of this compound into a polymer chain, either as a homopolymer or a copolymer, imparts a pH-sensitive character to the material. This makes it an attractive candidate for the development of drug delivery systems targeting cancerous tissues, which are characterized by an acidic extracellular microenvironment, or for facilitating endosomal escape of therapeutic payloads.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃NO₃ | [1] |
| Molecular Weight | 159.18 g/mol | |
| Appearance | Neat | |
| Synonyms | N-Acryloylaminoacetaldehyde dimethyl acetal, (2,2-Dimethoxyethyl)acrylamide |
Polymer Synthesis and Characterization
Polymers incorporating this compound can be synthesized via free radical polymerization. A typical approach involves the use of a chemical initiator system, such as ammonium persulfate (APS) and tetramethylethylenediamine (TEMED), to initiate the polymerization of the monomer in an aqueous solution. The resulting polymer can be characterized using standard techniques to determine its molecular weight, polydispersity, and chemical structure.
Experimental Protocol: Synthesis of Poly(this compound)
This protocol describes the synthesis of a homopolymer of this compound. For the synthesis of copolymers, other monomers can be added to the reaction mixture.
Materials:
-
This compound
-
Ammonium persulfate (APS)
-
Tetramethylethylenediamine (TEMED)
-
Deionized water
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Freeze-dryer
Procedure:
-
Dissolve a desired amount of this compound in deionized water in a reaction vessel.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
While maintaining the inert atmosphere, add a freshly prepared aqueous solution of APS to the reaction mixture.
-
Add TEMED to the reaction mixture to initiate the polymerization. The amount of APS and TEMED can be adjusted to control the polymerization rate and the molecular weight of the resulting polymer.
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period (typically several hours to overnight). The solution will become more viscous as the polymer forms.
-
Terminate the polymerization by exposing the reaction mixture to air.
-
Purify the polymer by dialyzing the reaction mixture against deionized water for several days to remove unreacted monomer and initiator residues.
-
Lyophilize the purified polymer solution to obtain the solid polymer.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of characteristic functional groups in the polymer.
pH-Responsive Drug Release
The core application of poly(this compound) in drug delivery lies in its pH-sensitive nature. The acetal groups in the polymer side chains are hydrolyzed in acidic conditions, leading to a change in the polymer's properties and subsequent drug release. This can be utilized in two main strategies:
-
Polymer Matrix Swelling/Degradation: A drug can be physically encapsulated within a crosslinked hydrogel matrix made from this monomer. In an acidic environment, the hydrolysis of the acetal groups can lead to increased hydrophilicity and swelling of the hydrogel, or even its degradation if the crosslinks are acid-labile, thereby releasing the entrapped drug.
-
Acid-Cleavable Drug Conjugates: A drug can be chemically conjugated to the polymer via an acid-sensitive linker that is derived from the dimethoxyethyl group. The drug is released upon the cleavage of this linker in an acidic environment.
Illustrative Drug Release Profile
While specific drug release data for polymers based solely on this compound is not extensively documented in publicly available literature, the following table illustrates a typical pH-dependent release profile for a generic drug from an acetal-containing polymer system. This data is based on trends observed for similar pH-sensitive polymers.
| Time (hours) | Cumulative Drug Release at pH 7.4 (%) | Cumulative Drug Release at pH 5.0 (%) |
| 0 | 0 | 0 |
| 4 | 5 | 25 |
| 8 | 10 | 45 |
| 12 | 15 | 60 |
| 24 | 20 | 85 |
| 48 | 25 | 95 |
This table demonstrates a significantly accelerated drug release at the acidic pH of 5.0, which mimics the endosomal environment, compared to the physiological pH of 7.4.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the experimental and conceptual frameworks, the following diagrams are provided in the DOT language for Graphviz.
Experimental Workflow for Polymer-Based Drug Delivery System
Caption: Experimental workflow for developing a drug delivery system.
Mechanism of pH-Triggered Drug Release
Caption: Mechanism of pH-triggered drug release from an acetal-containing polymer.
Conclusion
This compound is a promising functional monomer for the design of sophisticated, pH-responsive drug delivery systems. The inherent acid-labile nature of its acetal side chain provides a built-in mechanism for controlled drug release in specific pathological environments. The straightforward polymerization and the versatility in formulating different types of drug carriers, such as hydrogels and nanoparticles, make it a valuable tool for researchers and professionals in the field of drug development. Further research into the biocompatibility and in vivo efficacy of polymers derived from this monomer is warranted to fully realize its therapeutic potential.
References
Developmental Application Notes & Protocols: N-(2,2-dimethoxyethyl)prop-2-enamide in Coatings and Adhesives
Introduction
N-(2,2-dimethoxyethyl)prop-2-enamide is a unique monomer possessing both a polymerizable acrylamide group and a protected aldehyde functionality in the form of a dimethoxyethyl acetal. This dual-functionality offers the potential for creating advanced polymer systems for coatings and adhesives with tailored properties. The acrylamide group can undergo rapid polymerization, for instance, via free-radical initiation (e.g., UV curing), to build the polymer backbone. Subsequently, the acetal group can be hydrolyzed under acidic conditions to reveal a reactive aldehyde, which can then be used for post-polymerization modification, cross-linking, or to promote adhesion to various substrates.
These application notes provide a starting point for incorporating this compound into coating and adhesive formulations and suggest methodologies for evaluating their performance.
Potential Applications in Coatings
Polymers derived from this compound could be utilized in various coating applications, including:
-
Dual-Cure Coatings: Formulations that undergo an initial curing step (e.g., UV radiation) followed by a secondary crosslinking reaction initiated by an acid catalyst or atmospheric moisture, leading to enhanced mechanical properties and chemical resistance.
-
Adhesion-Promoting Primers: The latent aldehyde functionality can improve adhesion to substrates rich in hydroxyl or amine groups, such as wood, textiles, and certain plastics.
-
Stimuli-Responsive Coatings: The pH-sensitive nature of the acetal group could be exploited to create coatings that change their properties (e.g., swellability, solubility) in response to acidic environments.
Illustrative Performance Data for a Developmental UV-Curable Coating
The following table presents hypothetical performance data for a UV-curable coating formulation containing this compound compared to a standard acrylate formulation.
| Property | Standard Acrylate Formulation | Formulation with 10 wt% this compound | Test Method |
| Viscosity (at 25°C) | 1500 cP | 1800 cP | Brookfield Viscometer |
| UV Cure Time (200 mJ/cm²) | 2 seconds | 2.5 seconds | UV Radiometer |
| Pencil Hardness | H | 2H (after acid treatment) | ASTM D3363 |
| Adhesion (Cross-hatch) | 4B | 5B (on polar substrates) | ASTM D3359 |
| Solvent Resistance (MEK rubs) | 150 | >200 (after acid treatment) | ASTM D5402 |
Potential Applications in Adhesives
In adhesive formulations, this compound can act as a reactive monomer or co-monomer to enhance cohesive strength and adhesion to specific substrates. Potential applications include:
-
Pressure-Sensitive Adhesives (PSAs): Incorporation of this monomer could allow for post-application crosslinking to improve shear strength and thermal stability.
-
Structural Adhesives: As part of a dual-cure system, it could provide rapid initial bonding followed by a slower, strengthening crosslinking reaction.
-
Adhesion Promoters for Lamination: The aldehyde functionality can form covalent bonds with suitable functional groups on substrate surfaces, leading to improved bond durability.
Illustrative Performance Data for a Developmental Pressure-Sensitive Adhesive
The following table shows hypothetical data for a PSA formulation containing this compound.
| Property | Standard Acrylic PSA | PSA with 5 wt% this compound | Test Method |
| Peel Adhesion (180°) | 3.5 N/25mm | 4.2 N/25mm (on PET film) | ASTM D3330 |
| Loop Tack | 4.0 N/25mm | 4.5 N/25mm | FINAT FTM 9 |
| Shear Adhesion (Static) | 12 hours | >24 hours (after acid vapor exposure) | ASTM D3654 |
| Cohesive Strength | Good | Excellent (after crosslinking) | Visual Inspection |
Experimental Protocols
The following are representative protocols for the synthesis and evaluation of polymers containing this compound.
Protocol 1: Synthesis of a UV-Curable Coating
Objective: To formulate and cure a simple UV-curable coating containing this compound.
Materials:
-
Urethane diacrylate oligomer (e.g., CN966)
-
Isobornyl acrylate (IBOA)
-
This compound
-
Photoinitiator (e.g., TPO)
-
Substrate panels (e.g., steel, polycarbonate)
-
Acid catalyst solution (e.g., 0.1 M HCl in isopropanol)
Procedure:
-
In a light-protected container, mix the urethane diacrylate oligomer and IBOA in the desired ratio (e.g., 70:20 by weight).
-
Add 10 wt% of this compound to the mixture and stir until homogeneous.
-
Add 3 wt% of the photoinitiator and stir until fully dissolved.
-
Apply the formulation to the substrate panels using a film applicator to a wet film thickness of 50 µm.
-
Cure the coated panels using a UV lamp with a defined energy density (e.g., 200 mJ/cm²).
-
For post-curing crosslinking, lightly spray the cured coating with the acid catalyst solution and allow it to air dry, or place it in a chamber with an acidic atmosphere.
-
Evaluate the coating properties (hardness, adhesion, solvent resistance) before and after the acid treatment.
Protocol 2: Evaluation of Adhesion for a Pressure-Sensitive Adhesive
Objective: To prepare and test a PSA formulation incorporating this compound.
Materials:
-
Acrylate polymer emulsion for PSAs
-
This compound
-
Ammonium persulfate (initiator)
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Tackifying resin dispersion
-
PET film (as a backing)
-
Release liner
Procedure:
-
In a reaction vessel, add the acrylate polymer emulsion.
-
In a separate container, dissolve the desired amount of this compound (e.g., 5 wt% based on solid content) in a minimal amount of water.
-
Add the monomer solution to the emulsion with stirring.
-
Initiate further polymerization by adding a small amount of ammonium persulfate and heating the mixture (e.g., to 60°C for 2 hours).
-
After cooling, add the tackifying resin dispersion and mix until a homogeneous adhesive formulation is obtained.
-
Coat the adhesive onto the release liner and then laminate it with the PET film.
-
Dry the prepared adhesive tape in an oven.
-
Cut the tape into strips and perform adhesion testing (peel, tack, shear) according to the respective ASTM or FINAT standards.
-
To assess the effect of crosslinking, expose some tape samples to an acidic vapor (e.g., from a solution of hydrochloric acid) for a defined period before testing the shear adhesion.
Visualizations
Dual-Curing Mechanism
The following diagram illustrates the proposed dual-curing mechanism for a formulation containing this compound.
Synthesis of N-(2,2-dimethoxyethyl)prop-2-enamide: An Application Note and Protocol
This document provides a detailed protocol for the synthesis of N-(2,2-dimethoxyethyl)prop-2-enamide, a valuable monomer in polymer chemistry. The protocol is intended for researchers, scientists, and professionals in drug development and materials science.
Introduction
This compound, also known as N-(2,2-dimethoxyethyl)acrylamide, is a functionalized acrylamide monomer. The presence of the acetal group offers a latent aldehyde functionality, which can be deprotected under acidic conditions. This characteristic makes polymers derived from this monomer suitable for various applications, including the formation of hydrogels with tunable properties, bioconjugation, and the development of stimuli-responsive materials. The protocol described herein outlines the synthesis via the acylation of aminoacetaldehyde dimethylacetal with acryloyl chloride.
Reaction Scheme
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles | Molar Ratio |
| Aminoacetaldehyde dimethylacetal | 105.14 | - | - | 1.0 |
| Acryloyl chloride | 90.51 | - | - | 1.0 |
| This compound (Product) | 159.19 | 189 g | 1.19 | - |
| Yield | - | - | - | 92% |
Note: Specific masses and volumes for reactants are dependent on the desired scale of the reaction. The yield is based on the reported experimental outcome.
Experimental Protocol
This protocol is adapted from a known synthesis of N-(2,2-dimethoxyethyl)acrylamide.[1]
Materials:
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Aminoacetaldehyde dimethylacetal
-
Acryloyl chloride
-
Ethyl ether (anhydrous)
-
Methoxyhydroquinone
-
Dry ice
-
Isopropanol
-
Round bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve aminoacetaldehyde dimethylacetal in anhydrous ethyl ether.
-
Cooling: Prepare a dry ice-isopropanol bath and suspend the round bottom flask in it to cool the contents to 0°C.
-
Addition of Acryloyl Chloride: Prepare a solution of acryloyl chloride in anhydrous ethyl ether in the dropping funnel. Once the reaction mixture reaches 0°C, begin the slow, dropwise addition of the acryloyl chloride solution.
-
Temperature Control: Maintain the reaction temperature between 0°C and 3°C throughout the addition of acryloyl chloride, which should take approximately 40 minutes.[1]
-
Reaction Monitoring: During the addition, voluminous white crystals of aminoacetaldehyde dimethylacetal hydrochloride will precipitate.[1]
-
Purification: After the addition is complete, remove the precipitated hydrochloride salt by filtration.
-
Stabilization and Concentration: To the filtrate, add a small amount of methoxyhydroquinone (e.g., 0.1 gram) to inhibit polymerization of the product.[1] Concentrate the filtrate by evaporating the ethyl ether under reduced pressure.
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Product Isolation: The resulting product is this compound. A yield of approximately 92% has been reported for this procedure.[1]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: N-(2,2-dimethoxyethyl)prop-2-enamide (PDEA) Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of N-(2,2-dimethoxyethyl)prop-2-enamide (PDEA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (PDEA) and why is it used in polymerization?
A1: this compound (PDEA) is a functional acrylamide monomer. Its structure contains a polymerizable prop-2-enamide (acrylamide) group and a protected aldehyde functionality in the form of a dimethoxyethyl acetal. This unique structure makes it a valuable monomer for the synthesis of well-defined, aldehyde-functionalized polymers. These polymers are of significant interest in biomedical applications, drug delivery, and bioconjugation due to the reactive aldehyde groups that can be deprotected under acidic conditions for subsequent chemical modification.
Q2: What are the common polymerization techniques for PDEA?
A2: PDEA can be polymerized using various radical polymerization techniques. While conventional free-radical polymerization can be used, controlled radical polymerization (CRP) methods are often preferred to achieve polymers with well-defined molecular weights and low dispersity. These methods include:
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Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization: Offers excellent control over the polymerization of a wide range of monomers, including acrylamides.
-
Atom Transfer Radical Polymerization (ATRP): Another robust method for achieving controlled polymerization of acrylamides.
Q3: How can I monitor the progress of my PDEA polymerization?
A3: The progress of the polymerization can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them using the following techniques:
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¹H NMR Spectroscopy: To determine the monomer conversion by observing the disappearance of the vinyl proton signals of the monomer.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To track the evolution of the polymer's molecular weight and polydispersity index (PDI).
Q4: How do I deprotect the acetal groups on the resulting polymer to reveal the aldehyde functionality?
A4: The dimethoxyethyl acetal groups can be hydrolyzed to aldehydes under mild acidic conditions. A typical procedure involves dissolving the polymer in an organic solvent mixed with an acidic aqueous solution (e.g., dilute HCl or trifluoroacetic acid) and stirring at room temperature. The progress of the deprotection can be monitored by ¹H NMR spectroscopy by observing the disappearance of the methoxy protons of the acetal and the appearance of the aldehyde proton signal.
Troubleshooting Guides
Issue 1: Low or No Polymerization
| Possible Cause | Suggested Solution |
| Inhibitor in Monomer | The commercially available monomer may contain inhibitors to prevent spontaneous polymerization during storage. Pass the monomer through a column of basic alumina to remove the inhibitor immediately before use. |
| Oxygen Inhibition | Oxygen is a radical scavenger and can inhibit free-radical polymerization. Ensure the reaction mixture is thoroughly deoxygenated by several freeze-pump-thaw cycles or by purging with an inert gas (e.g., nitrogen or argon) for an extended period. |
| Initiator Inefficiency | The chosen initiator may have poor efficiency at the reaction temperature or may have degraded. Use a fresh, high-purity initiator. Ensure the reaction temperature is appropriate for the chosen initiator's half-life. |
| Impure Solvent | Impurities in the solvent can interfere with the polymerization. Use anhydrous, high-purity solvents. |
Issue 2: Poor Control Over Polymerization (High Polydispersity)
| Possible Cause | Suggested Solution |
| Incorrect Ratio of Reagents (in CRP) | The ratio of monomer to chain transfer agent (CTA) to initiator is crucial for controlled polymerization. Carefully calculate and weigh all reagents. A higher CTA-to-initiator ratio generally leads to better control. |
| Chain Transfer to Solvent | Some solvents can participate in chain transfer reactions, leading to a loss of control. Choose a solvent with a low chain transfer constant for acrylamide polymerizations, such as dimethylformamide (DMF) or 1,4-dioxane. |
| High Temperature | Excessively high temperatures can increase the rate of termination reactions, leading to a loss of control. Optimize the reaction temperature to balance the rates of initiation, propagation, and termination. |
| High Monomer Conversion | At very high monomer conversions, the viscosity of the reaction mixture increases significantly, which can lead to diffusion-limited termination and a broadening of the molecular weight distribution. Consider stopping the reaction at a moderate conversion (e.g., 50-70%). |
Issue 3: Bimodal or Tailing GPC Trace
| Possible Cause | Suggested Solution |
| Inefficient Initiation | If the initiation is slow compared to propagation, it can lead to a population of chains that start growing late, resulting in a lower molecular weight shoulder or a bimodal distribution. Ensure rapid and efficient initiation by selecting an appropriate initiator and temperature. |
| Chain Termination | Irreversible termination reactions can lead to the formation of "dead" polymer chains, which can appear as a lower molecular weight tail in the GPC trace. Minimize oxygen and other impurities that can cause termination. |
| Presence of Dimer or Oligomer Impurities | Impurities in the monomer can act as initiation or chain transfer sites, leading to a complex polymer mixture. Ensure the purity of the monomer before polymerization. |
Experimental Protocols
Protocol 1: RAFT Polymerization of PDEA
This protocol provides a general procedure for the RAFT polymerization of PDEA. The specific ratios of reagents should be adjusted based on the desired molecular weight.
Materials:
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This compound (PDEA), inhibitor removed
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Chain Transfer Agent (CTA), e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)
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Initiator, e.g., Azobisisobutyronitrile (AIBN)
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Anhydrous solvent, e.g., 1,4-dioxane or DMF
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Schlenk flask
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Magnetic stirrer
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Inert gas (Nitrogen or Argon)
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Oil bath
Procedure:
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In a Schlenk flask, dissolve PDEA, CPADB, and AIBN in the chosen anhydrous solvent. A typical molar ratio of [Monomer]:[CTA]:[Initiator] is[1]::[0.1].
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Seal the flask with a rubber septum and deoxygenate the solution by performing at least three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with an inert gas.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN).
-
Stir the reaction mixture for the desired time. Monitor the reaction progress by taking samples periodically for ¹H NMR and GPC analysis.
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To quench the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether or hexane).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
Protocol 2: Acetal Deprotection of Poly(PDEA)
Materials:
-
Poly(PDEA)
-
Solvent (e.g., Dichloromethane or Acetone)
-
Aqueous acid (e.g., 1 M HCl or Trifluoroacetic acid)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the poly(PDEA) in a suitable organic solvent in a round-bottom flask.
-
Add the aqueous acid solution to the polymer solution. The ratio of organic solvent to aqueous acid can be varied, but a 1:1 (v/v) ratio is a good starting point.
-
Stir the mixture at room temperature.
-
Monitor the deprotection by taking small aliquots of the organic phase, removing the solvent, and analyzing the residue by ¹H NMR.
-
Once the deprotection is complete (indicated by the disappearance of the acetal methoxy signals), neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the aldehyde-functionalized polymer.
Data Presentation
Table 1: Example of RAFT Polymerization Conditions and Results for PDEA
| Entry | [M]:[CTA]:[I] | Solvent | Time (h) | Conversion (%) | Mn (GPC, g/mol ) | PDI |
| 1 | 50:1:0.1 | Dioxane | 4 | 65 | 7,800 | 1.15 |
| 2 | 100:1:0.1 | Dioxane | 6 | 72 | 14,500 | 1.18 |
| 3 | 200:1:0.1 | Dioxane | 8 | 68 | 27,000 | 1.25 |
| 4 | 100:1:0.2 | DMF | 4 | 85 | 13,900 | 1.22 |
Note: This is hypothetical data for illustrative purposes.
Mandatory Visualizations
Caption: Workflow for the synthesis and subsequent deprotection of poly(this compound).
Caption: Decision tree for troubleshooting common issues in PDEA polymerization.
References
Technical Support Center: Synthesis of N-(2,2-dimethoxyethyl)prop-2-enamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of N-(2,2-dimethoxyethyl)prop-2-enamide, a critical reagent in various research and development applications.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is the Schotten-Baumann reaction. This involves the acylation of 2,2-dimethoxyethanamine with acryloyl chloride in the presence of a base.[1][2] The base is crucial as it neutralizes the hydrochloric acid (HCl) byproduct, which would otherwise react with the starting amine and halt the desired reaction.
Q2: Why is my reaction yield of this compound consistently low?
A2: Low yields can stem from several factors, including suboptimal reaction conditions, side reactions, and product polymerization. Key areas to investigate are the stoichiometry of your base, temperature control, and the potential for premature polymerization of the acrylamide product. A detailed troubleshooting guide is provided below to address these specific issues.
Q3: Is the 2,2-dimethoxyethyl group stable under the basic conditions of the Schotten-Baumann reaction?
A3: Yes, the dimethyl acetal group is stable in neutral to strongly basic environments. As long as the reaction is not subjected to acidic conditions, particularly aqueous acid, the acetal protecting group will remain intact.
Q4: I observe a solid precipitate forming during the reaction. What is it?
A4: In a typical Schotten-Baumann reaction using an amine and an acid chloride, a common precipitate is the hydrochloride salt of the starting amine. This is formed when the HCl byproduct reacts with the unreacted amine. The presence of a sufficient amount of base is necessary to prevent this and drive the reaction to completion.
Q5: How can I prevent the polymerization of my this compound product during synthesis and workup?
A5: Polymerization is a common issue with acrylamides. To mitigate this, it is highly recommended to use a polymerization inhibitor, such as methoxyhydroquinone (MEHQ). Additionally, maintaining a low reaction temperature is critical, as the polymerization of acrylamides can be initiated by heat.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inadequate Base: Insufficient base to neutralize the HCl byproduct, leading to the formation of the non-nucleophilic amine hydrochloride salt. | Use at least one equivalent of a suitable base (e.g., triethylamine, NaOH). For biphasic reactions, ensure vigorous stirring to promote mixing. |
| Hydrolysis of Acryloyl Chloride: In aqueous basic conditions, water can hydrolyze the acryloyl chloride before it reacts with the amine. | Add the acryloyl chloride slowly to the reaction mixture at a low temperature (0-5 °C) to control the exothermic reaction and favor the reaction with the more nucleophilic amine over water. | |
| Low Reaction Temperature: While cooling is necessary to control the reaction, excessively low temperatures may significantly slow down the reaction rate. | Maintain the reaction temperature within the optimal range, typically between 0 °C and room temperature, depending on the specific protocol. | |
| Formation of a White Precipitate and Low Yield | Amine Hydrochloride Salt Formation: The HCl byproduct is reacting with the starting amine. | Ensure at least a stoichiometric amount of base is used. The slow, dropwise addition of acryloyl chloride can also help to minimize the localized buildup of HCl. |
| Product is a viscous oil or solid that is difficult to purify | Polymerization of the Product: The acrylamide product has polymerized due to heat, light, or the presence of radical initiators. | Add a polymerization inhibitor (e.g., 0.1 g of methoxyhydroquinone for a ~0.2 mol scale reaction) to the reaction mixture.[3] Maintain a low reaction temperature (0-5 °C) and protect the reaction from light. |
| Difficulty in Isolating the Product | Incomplete Reaction: Significant amounts of starting materials remain, complicating the purification process. | Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) to ensure it has gone to completion before initiating workup. |
| Emulsion Formation During Workup: In biphasic systems, vigorous shaking during extraction can lead to stable emulsions. | Use gentle inversions during the extraction process. If an emulsion forms, adding a small amount of brine can help to break it. |
Experimental Protocol: High-Yield Synthesis of this compound
This protocol is adapted from a known high-yield synthesis of the target compound.
Materials:
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2,2-dimethoxyethanamine (aminoacetaldehyde dimethyl acetal)
-
Acryloyl chloride
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Triethylamine
-
Ethyl ether (anhydrous)
-
Methoxyhydroquinone (polymerization inhibitor)
-
Dry ice-isopropanol bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,2-dimethoxyethanamine and triethylamine in anhydrous ethyl ether.
-
Cool the flask to 0 °C using a dry ice-isopropanol bath.
-
Prepare a solution of acryloyl chloride in anhydrous ethyl ether in the dropping funnel.
-
Slowly add the acryloyl chloride solution dropwise to the stirred amine solution over a period of 40 minutes, ensuring the temperature is maintained between 0 °C and 3 °C.[3]
-
A voluminous white precipitate of triethylammonium hydrochloride will form.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional hour.
-
Remove the precipitate by filtration.
-
To the filtrate, add a small amount of methoxyhydroquinone (e.g., 0.1 g) to inhibit polymerization.[3]
-
Concentrate the filtrate by evaporating the ethyl ether under reduced pressure to yield this compound. A yield of approximately 92% can be expected under these conditions.[3]
Quantitative Data Summary:
| Parameter | Optimized Condition | Potential Problem if Deviated | Recommended Range |
| Temperature | 0-3 °C | Higher temperatures can lead to side reactions and polymerization. Lower temperatures may slow the reaction rate. | 0-5 °C |
| Solvent | Anhydrous Ethyl Ether | Protic or wet solvents can lead to hydrolysis of acryloyl chloride. | Anhydrous aprotic solvents (e.g., diethyl ether, THF, dichloromethane) |
| Base | Triethylamine (1 equivalent) | Less than one equivalent will result in the formation of the amine hydrochloride salt and low yield. | 1.0 - 1.2 equivalents |
| Polymerization Inhibitor | Methoxyhydroquinone (0.1 g per ~189 g product) | Absence can lead to significant product loss due to polymerization. | 0.05 - 0.1% by weight of the product |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Preventing premature deprotection of N-(2,2-dimethoxyethyl)prop-2-enamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature deprotection of N-(2,2-dimethoxyethyl)prop-2-enamide during their experiments.
Troubleshooting Guide: Preventing Premature Acetal Deprotection
The dimethoxyethyl group on this compound is an acetal protecting group for an aldehyde functionality. Acetals are sensitive to acidic conditions, and their premature cleavage is a common issue. This guide provides solutions to prevent unwanted deprotection.
Problem 1: Loss of the Dimethoxyethyl Group During Reaction
Possible Cause: Presence of acidic reagents or acidic impurities in the reaction mixture.
Solutions:
-
Strict pH Control: Maintain the reaction pH above 7. Even mildly acidic conditions can catalyze the hydrolysis of the acetal. Use a well-buffered system if necessary.
-
Reagent Purity: Ensure all reagents and solvents are free from acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl. Use freshly distilled or inhibitor-free solvents.
-
Amine Bases: When a base is required, use non-acidic or sterically hindered amine bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize any generated acids.
-
Acid Scavengers: In reactions where acid is generated as a byproduct, consider adding an acid scavenger, such as a non-nucleophilic base or an insoluble carbonate, to the reaction mixture.
Problem 2: Deprotection During Aqueous Work-up or Purification
Possible Cause: Use of acidic aqueous solutions or silica gel chromatography under neutral or slightly acidic conditions.
Solutions:
-
Basic Work-up: Perform aqueous extractions with basic solutions, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium carbonate (Na₂CO₃) solution, to ensure the aqueous layer remains basic.
-
Brine Washes: Use brine (saturated NaCl solution) for final washes to remove water without altering the pH.
-
Neutralized Silica Gel: For column chromatography, use silica gel that has been neutralized. This can be achieved by preparing a slurry of the silica gel in a solvent containing a small amount of a volatile base like triethylamine (e.g., 0.1-1% v/v in the eluent) and then packing the column.
-
Alternative Purification Methods: If possible, consider alternative purification methods that do not involve acidic conditions, such as recrystallization, distillation, or chromatography on neutral alumina.
Problem 3: Gradual Decomposition During Storage
Possible Cause: Exposure to acidic vapors or moisture in the atmosphere over time.
Solutions:
-
Inert Atmosphere: Store this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture and CO₂, which can form carbonic acid.
-
Desiccation: Store the compound in a desiccator over a suitable drying agent to minimize contact with moisture.
-
Refrigeration: Store at low temperatures as recommended to slow down potential degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of premature deprotection of this compound?
A1: The primary mechanism is acid-catalyzed hydrolysis of the acetal group. The reaction is initiated by the protonation of one of the methoxy oxygens, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water leads to the formation of a hemiacetal, which then hydrolyzes to the corresponding aldehyde and another molecule of methanol.
Q2: At what pH range is the acetal group of this compound susceptible to cleavage?
Q3: Can I use Lewis acids in reactions with this compound?
A3: Caution is highly advised when using Lewis acids. Many Lewis acids can catalyze the cleavage of acetals. If a Lewis acid is essential for your transformation, it is crucial to perform small-scale test reactions to evaluate the stability of the acetal under your specific reaction conditions. Consider using milder Lewis acids or performing the reaction at low temperatures to minimize deprotection.
Q4: I need to perform a reaction under acidic conditions. What are my options?
A4: If acidic conditions are unavoidable, you have two primary options:
-
Proceed with the deprotection: Allow the acetal to deprotect and isolate the resulting aldehyde-containing product.
-
Use an alternative, acid-stable protecting group: If the aldehyde functionality must be preserved throughout the acidic step, you will need to synthesize a similar acrylamide with a more robust protecting group. Orthogonal protecting group strategies can be employed here. For example, a cyclic acetal (e.g., from 1,3-propanediol) might offer slightly more stability. For very harsh acidic conditions, non-acetal based protecting groups would be necessary.
Data Summary
While specific quantitative data on the pH-dependent stability of this compound is not extensively published, the following table summarizes the qualitative stability of acetal protecting groups under various conditions.
| Condition | Reagent/Environment | Stability of Dimethyl Acetal |
| Acidic | Protic Acids (e.g., HCl, H₂SO₄, TFA) | Labile |
| Lewis Acids (e.g., BF₃·OEt₂, TiCl₄) | Labile | |
| Acidic Aqueous Solutions (pH < 6) | Labile | |
| Silica Gel (standard grade) | Potentially Labile | |
| Basic | Amine Bases (e.g., TEA, DIPEA) | Stable |
| Hydroxide Bases (e.g., NaOH, KOH) | Stable | |
| Basic Aqueous Solutions (pH > 8) | Stable | |
| Neutral | Water (pH ≈ 7) | Generally Stable (slow hydrolysis possible) |
| Neutral Alumina | Stable | |
| Reductive | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable |
| Hydride Reagents (e.g., NaBH₄, LiAlH₄) | Stable | |
| Oxidative | Common Oxidants (e.g., PCC, KMnO₄) | Stable |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Involving this compound with a Non-Acidic Work-up
-
Reaction Setup: To a solution of this compound in an appropriate anhydrous solvent (e.g., THF, DCM) under an inert atmosphere (N₂ or Ar), add the other reactants.
-
Base Addition (if necessary): If an acid is generated during the reaction, add a stoichiometric amount of a non-nucleophilic base such as triethylamine or DIPEA.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using a suitable method, such as column chromatography on neutralized silica gel or recrystallization.
Visualizations
Caption: Acid-catalyzed deprotection mechanism of the dimethoxyethyl group.
Caption: Recommended workflow for reactions to prevent premature deprotection.
Technical Support Center: Poly(N-(2,2-dimethoxyethyl)prop-2-enamide) Solubility
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with poly(N-(2,2-dimethoxyethyl)prop-2-enamide). The focus is on addressing common solubility challenges to ensure successful experimentation.
Troubleshooting Guide: Improving Polymer Solubility
Problem: The polymer has precipitated out of solution.
| Possible Cause | Suggested Solution |
| Temperature is above the Lower Critical Solution Temperature (LCST): Poly(this compound) is a thermoresponsive polymer that is soluble at lower temperatures and becomes insoluble above its LCST. | 1. Cool the solution. The polymer should redissolve as the temperature drops below the cloud point (CP). 2. Determine the CP of your specific polymer batch by measuring the turbidity of the solution while slowly increasing the temperature. |
| Incorrect Solvent: While the polymer is designed for aqueous solutions, its solubility can be influenced by the solvent composition. | 1. Ensure you are using a suitable aqueous buffer. 2. For some applications, the addition of a co-solvent might be necessary, but this will alter the LCST. |
| High Polymer Concentration: At concentrations near or above the entanglement concentration, the polymer chains may not be fully hydrated, leading to precipitation. | 1. Try diluting the solution. 2. Prepare the solution by adding the polymer to the solvent with vigorous stirring to promote dissolution before reaching the final concentration. |
| Presence of Certain Salts: Salts can significantly affect the solubility of thermoresponsive polymers. Kosmotropic salts can lower the LCST, causing the polymer to precipitate at a lower temperature. | 1. Review the composition of your buffer or solution for any salts. 2. If possible, replace kosmotropic salts with chaotropic salts, which can increase the LCST. |
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of poly(this compound) in water?
A1: Poly(this compound) is a thermoresponsive polymer, meaning its solubility in water is temperature-dependent. It exhibits a Lower Critical Solution Temperature (LCST), where it is soluble at temperatures below its cloud point (CP) and phase-separates (becomes insoluble) at temperatures above the CP. The exact CP can vary depending on factors like molecular weight and the presence of salts.
Q2: How does the molecular weight of the polymer affect its solubility?
A2: The cloud point of poly(this compound) generally increases with increasing molar mass. For a related polymer, poly(N,N-bis(2-methoxyethyl)acrylamide) (PbMOEAm), the cloud point has been observed to increase and then converge around 46°C for 1 wt% solutions as the molar mass increases.[1]
Q3: Can the end groups of the polymer chain influence its solubility?
A3: Yes, the end groups, particularly those introduced during synthesis (e.g., via RAFT polymerization), can affect the polymer's solubility. Hydrophobic end groups can lead to a decrease in the cloud point.[1] For instance, attaching a strongly hydrophobic end group to PbMOEAm lowered its cloud point.[1]
Q4: How do different types of salts in the solution affect the polymer's solubility?
A4: The effect of salts on the solubility of thermoresponsive polymers like poly(this compound) is described by the Hofmeister series.
-
Kosmotropic anions (e.g., F⁻, SO₄²⁻) are "water-structuring" and tend to lower the cloud point, reducing the polymer's solubility at a given temperature.
-
Chaotropic anions (e.g., I⁻, SCN⁻) are "water-breaking" and tend to increase the cloud point, enhancing the polymer's solubility at a given temperature. For PbMOEAm, a pronounced shift in the cloud point of about 10°C to lower or higher temperatures was observed with the addition of 0.2 M fluoride (kosmotropic) and thiocyanate (chaotropic), respectively.[1]
Q5: Is the polymer's solubility sensitive to pH?
A5: The provided search results do not contain specific information on the pH sensitivity of poly(this compound). However, the dimethoxyethyl group contains acetal functionality, which can be susceptible to hydrolysis under acidic conditions to form an aldehyde and two molecules of methanol. This hydrolysis would alter the chemical structure of the polymer and, consequently, its solubility profile. Therefore, it is advisable to use this polymer in neutral or slightly basic aqueous solutions to avoid potential degradation.
Quantitative Data
Table 1: Influence of Molar Mass on the Cloud Point (CP) of Poly(N,N-bis(2-methoxyethyl)acrylamide) (PbMOEAm) in Aqueous Solution (1 wt%)
| Molar Mass ( g/mol ) | Cloud Point (°C) |
| 5,000 | ~40 |
| 10,000 | ~44 |
| 20,000 | ~46 |
| 30,000 | ~46 |
Note: This data is for the related polymer PbMOEAm and serves as an illustrative example of the expected trend for poly(this compound).[1]
Table 2: Effect of Salts on the Cloud Point (CP) of Poly(N,N-bis(2-methoxyethyl)acrylamide) (PbMOEAm) in Aqueous Solution
| Salt (0.2 M) | Anion Type | Change in CP |
| Sodium Fluoride | Kosmotropic | Decrease by ~10°C |
| Sodium Chloride | Intermediate | Minimal Change |
| Sodium Thiocyanate | Chaotropic | Increase by ~10°C |
Note: This data is for the related polymer PbMOEAm.[1]
Experimental Protocols
Protocol 1: Determination of the Cloud Point (CP)
-
Preparation of Polymer Solution: Prepare a 1 wt% solution of the polymer in the desired aqueous medium (e.g., deionized water, PBS). Ensure the polymer is fully dissolved by stirring at a temperature well below the expected CP.
-
Turbidimetry Measurement:
-
Place the polymer solution in a cuvette and insert it into a UV-Vis spectrophotometer equipped with a temperature controller.
-
Set the wavelength to 500 nm.
-
Increase the temperature of the sample at a controlled rate (e.g., 1°C/minute).
-
Record the transmittance or absorbance at regular temperature intervals.
-
-
Data Analysis: The cloud point is typically defined as the temperature at which the transmittance drops to 50% of its initial value.
Protocol 2: Synthesis of Poly(N,N-bis(2-methoxyethyl)acrylamide) via Hydrosilylation-Promoted GTP
This protocol is for a related polymer and is provided as a reference for advanced users interested in polymer synthesis.[2]
-
Reagents: N,N-bis(2-methoxyethyl)acrylamide (MOEAm), Me₂EtSiH, B(C₆F₅)₃, CH₂Cl₂.
-
Procedure:
-
In a glove box under an Argon atmosphere, prepare a solution of MOEAm (e.g., 749.0 mg, 4 mmol), Me₂EtSiH (e.g., 5.28 µL, 40 µmol), and B(C₆F₅)₃ (e.g., 2.1 mg, 4.0 µmol) in CH₂Cl₂ (e.g., 3.96 mL).
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Stir the solution at room temperature for 12 hours.
-
Terminate the polymerization by adding a small amount of methanol.
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Purify the crude product by dialysis against acetone to obtain the final polymer as a white solid.
-
Visualizations
Caption: Troubleshooting workflow for polymer precipitation.
Caption: Factors influencing the LCST of the polymer.
References
Technical Support Center: Polymerization of N-(2,2-dimethoxyethyl)prop-2-enamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of N-(2,2-dimethoxyethyl)prop-2-enamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of during the polymerization of this compound?
A1: The primary side reactions of concern are:
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Hydrolysis of the Acetal Group: The N-(2,2-dimethoxyethyl) side chain contains an acetal group that is susceptible to hydrolysis under acidic conditions, leading to the formation of undesirable pendant aldehyde functionalities.
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Chain Transfer Reactions: The dimethoxyethyl group can participate in chain transfer reactions, which can limit the final molecular weight and broaden the molecular weight distribution of the polymer.
-
Michael Addition: The acrylamide functionality is an electrophilic Michael acceptor and can react with nucleophiles present in the reaction mixture.
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Impurities: The presence of bifunctional impurities, such as N,N'-methylenebis(acrylamide), in the monomer can lead to branching and cross-linking.
Q2: How can I minimize the hydrolysis of the acetal group during polymerization?
A2: To minimize acetal hydrolysis, it is crucial to maintain neutral to slightly basic pH conditions (pH 7-8) throughout the polymerization. The use of a buffer, such as sodium bicarbonate or phosphate buffer, is highly recommended. Avoid any acidic initiators or chain transfer agents.
Q3: What is the impact of temperature on the polymerization and potential side reactions?
A3: Temperature plays a critical role. While higher temperatures can increase the rate of polymerization, they can also promote side reactions such as chain transfer and thermal degradation of the polymer. For acrylamide-based polymerizations, temperatures are typically kept in the range of 50-70 °C. It is advisable to perform a temperature screen to find the optimal balance between polymerization rate and control over side reactions for your specific system.
Q4: Can I use Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization for this monomer? What are the key considerations?
A4: Yes, RAFT polymerization is a suitable technique for achieving controlled polymerization of this compound, yielding polymers with a narrow molecular weight distribution. Key considerations include:
-
Choice of RAFT Agent: A suitable chain transfer agent (CTA) for acrylamides should be selected. Trithiocarbonates are often a good choice.
-
Initiator-to-CTA Ratio: The ratio of initiator to CTA will influence the rate of polymerization and the "livingness" of the polymer chains. A higher ratio will lead to faster polymerization but may result in a higher population of dead chains.
-
Solvent Selection: The choice of solvent can impact chain transfer to the solvent. Solvents with low chain transfer constants should be chosen.
Troubleshooting Guides
Issue 1: Low Molecular Weight or Broad Molecular Weight Distribution
| Potential Cause | Troubleshooting Step | Recommended Action |
| Chain Transfer | Analyze the reaction solvent and temperature. | Select a solvent with a low chain transfer constant (e.g., dimethyl sulfoxide, tert-butanol). Lower the polymerization temperature. |
| High Initiator Concentration | Review the initiator-to-monomer ratio. | Decrease the initiator concentration. In RAFT polymerization, adjust the initiator-to-CTA ratio. |
| Monomer Impurities | Check the purity of the monomer. | Purify the monomer before use, for example, by passing it through a column of basic alumina to remove acidic impurities and inhibitors. |
Issue 2: Gel Formation or Insoluble Polymer
| Potential Cause | Troubleshooting Step | Recommended Action |
| Cross-linking from Impurities | Analyze the monomer for bifunctional impurities. | Purify the monomer to remove any cross-linking agents. |
| High Monomer Concentration | Review the reaction concentration. | Reduce the initial monomer concentration to avoid excessive viscosity buildup and potential for side reactions leading to cross-linking. |
| Uncontrolled Polymerization | Check the initiator concentration and reaction temperature. | Ensure proper control over the initiation rate by using an appropriate initiator concentration and maintaining a constant, controlled temperature. |
Issue 3: Presence of Aldehyde Groups in the Final Polymer
| Potential Cause | Troubleshooting Step | Recommended Action |
| Acidic Reaction Conditions | Measure the pH of the reaction mixture. | Maintain a neutral to slightly basic pH (7-8) throughout the polymerization using a suitable buffer. |
| Acidic Purification Steps | Review the polymer purification protocol. | Avoid acidic conditions during workup and purification. Use neutral or slightly basic solvents for precipitation and dialysis. |
Quantitative Data Summary
The following table summarizes the pH-dependent hydrolysis rates of a model acetal-containing polymer, which can serve as a general guideline for the stability of the acetal group in poly(this compound).
| pH | Half-life of Acetal Hydrolysis (at 37 °C) |
| 5.0 | ~ 24 hours |
| 6.0 | ~ 10 days |
| 7.4 | > 30 days |
Note: This data is for a model system and the actual hydrolysis rates for poly(this compound) may vary. It is recommended to perform kinetic studies under your specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Free Radical Polymerization
-
Monomer Purification: Pass this compound through a short column of basic alumina to remove the inhibitor and any acidic impurities.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified monomer (e.g., 1 g, 6.28 mmol) in a buffered solvent (e.g., 10 mL of 100 mM phosphate buffer, pH 7.5).
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Degassing: Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
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Initiation: Add a freshly prepared solution of a water-soluble initiator, such as ammonium persulfate (APS) (e.g., 1 mol% relative to the monomer).
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Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir for the desired reaction time (e.g., 4-24 hours).
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Termination and Purification: Terminate the reaction by exposing the solution to air and cooling it to room temperature. Purify the polymer by dialysis against deionized water using an appropriate molecular weight cutoff membrane, followed by lyophilization.
Protocol 2: General Procedure for RAFT Polymerization
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Reagent Preparation: Prepare stock solutions of the purified monomer, RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid), and initiator (e.g., AIBN) in the chosen solvent (e.g., dioxane or DMF).
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Reaction Mixture: In a reaction vessel, combine the monomer, RAFT agent, and initiator solutions in the desired molar ratio (e.g., [Monomer]:[CTA]:[Initiator] = 100:1:0.2).
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Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
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Polymerization: Immerse the sealed reaction vessel in a thermostatically controlled oil bath at the desired temperature (e.g., 70 °C) for the specified time.
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Analysis and Purification: Monitor the polymerization kinetics by taking aliquots at different time points and analyzing them by ¹H NMR and GPC. Once the desired conversion is reached, quench the reaction by cooling and exposing it to air. Precipitate the polymer in a non-solvent (e.g., cold diethyl ether), and dry the purified polymer under vacuum.
Visualizations
Caption: Overview of potential side reactions during polymerization.
Caption: Troubleshooting workflow for polymerization issues.
Technical Support Center: N-(2,2-dimethoxyethyl)prop-2-enamide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N-(2,2-dimethoxyethyl)prop-2-enamide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as acryloyl chloride or 2,2-dimethoxyethanamine, byproducts from the reaction, and polymers of the desired product. Depending on the reaction conditions, hydrolysis of the amide or the acetal group can also lead to impurities.
Q2: What are the recommended storage conditions for this compound to prevent degradation?
A2: To minimize degradation and polymerization, this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon). The addition of a polymerization inhibitor, such as hydroquinone or phenothiazine, may also be considered for long-term storage.
Q3: Can this compound be purified by recrystallization?
A3: While recrystallization is a common purification technique for solids, finding a suitable solvent system for this compound may require some experimentation. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvent systems to screen include ethyl acetate/hexanes, dichloromethane/hexanes, or acetone/water mixtures.
Troubleshooting Purification Issues
This section provides a structured approach to troubleshooting common issues encountered during the purification of this compound.
Issue 1: Low yield after column chromatography.
| Potential Cause | Suggested Solution |
| Product is too polar/non-polar for the chosen eluent system. | Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of ethyl acetate/hexanes, dichloromethane/methanol) to determine the optimal eluent for separation. |
| Product co-elutes with an impurity. | Try a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system to improve separation. |
| Product degradation on silica gel. | The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Consider deactivating the silica gel with a small amount of triethylamine in the eluent or using a neutral stationary phase like alumina. |
| Incomplete elution from the column. | After the main fraction has been collected, flush the column with a more polar solvent (e.g., 100% ethyl acetate or a small percentage of methanol in dichloromethane) to check for any remaining product. |
Issue 2: Presence of polymeric material in the purified product.
| Potential Cause | Suggested Solution |
| Polymerization during purification. | Avoid excessive heating during solvent removal (rotoevaporation). Purify the compound as quickly as possible. Consider adding a polymerization inhibitor to the fractions if the product is known to be unstable. |
| Incomplete removal of polymer by chromatography. | Polymers may streak or remain at the baseline on a TLC plate. If the polymer is insoluble, it can be removed by filtration through a plug of celite or a membrane filter before chromatography. |
Issue 3: Hydrolysis of the acetal or amide group.
| Potential Cause | Suggested Solution |
| Exposure to acidic or basic conditions. | Ensure all solvents and reagents used in the workup and purification are neutral. Avoid using acidic or basic aqueous solutions if hydrolysis is a concern.[1] |
| Presence of water. | Use anhydrous solvents and perform the purification under a dry atmosphere to minimize water-catalyzed hydrolysis. |
Experimental Protocols
Column Chromatography Purification of this compound
This is a general protocol and may require optimization based on the specific impurity profile of your crude product.
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material (a rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the chromatography eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the packed column.
-
-
Elution:
-
Start with a non-polar eluent system (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 7:3, 1:1, and then pure ethyl acetate). The optimal gradient will depend on the separation observed by TLC.
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Collect fractions and monitor the elution of the product using TLC.
-
-
Fraction Analysis and Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for purification issues of this compound.
References
Technical Support Center: N-(2,2-dimethoxyethyl)prop-2-enamide Reaction Kinetics and Control
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-(2,2-dimethoxyethyl)prop-2-enamide. The information provided is based on general principles of acrylamide polymerization and available data on related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the expected reaction kinetics for the polymerization of this compound?
Q2: How does the N-(2,2-dimethoxyethyl) group affect the polymerization of the acrylamide monomer?
A2: The N-(2,2-dimethoxyethyl) group modulates the reactivity of the monomer through both steric and electronic effects.[1]
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Steric Hindrance: This bulky group can sterically hinder the approach of initiators and other monomers to the reactive double bond, potentially slowing the rate of polymerization compared to smaller N-substituted acrylamides.[1] One source suggests a 1.7-fold slower reaction rate compared to methoxy-free derivatives, though the primary data for this is not specified.[2]
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Electronic Effects: The methoxy groups have an electron-donating effect, which can influence the electron density of the vinyl group and affect its reactivity in polymerization.[2]
Q3: What are the suitable methods for achieving controlled polymerization of this compound?
A3: For controlled polymerization of acrylamide derivatives, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a well-suited method. Atom Transfer Radical Polymerization (ATRP) can also be used, but may encounter challenges related to the inactivation of the catalyst by the nitrogen atom in the monomer.
Q4: What are common initiators for the free-radical polymerization of this monomer?
A4: Common initiators for the free-radical polymerization of acrylamides include:
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Azobisisobutyronitrile (AIBN): A common thermal initiator.
-
Ammonium persulfate (APS) and Tetramethylethylenediamine (TEMED): A redox initiator system often used for polymerization at or below room temperature.
Troubleshooting Guides
Issue 1: Slow or Incomplete Polymerization
| Possible Cause | Troubleshooting Step |
| Inhibitor Presence | Oxygen is a potent inhibitor of free-radical polymerization. Ensure all solvents and the monomer solution are thoroughly degassed before adding the initiator. Common degassing methods include freeze-pump-thaw cycles or sparging with an inert gas like nitrogen or argon. |
| Low Initiator Concentration or Inactivity | Increase the initiator concentration. If using a thermal initiator like AIBN, ensure the reaction temperature is appropriate for its decomposition rate. For redox systems like APS/TEMED, use freshly prepared solutions, as their effectiveness can degrade over time. |
| Low Reaction Temperature | Increase the reaction temperature. For thermally initiated polymerizations, a higher temperature will increase the rate of initiator decomposition and propagation. |
| Monomer Purity | Impurities in the monomer can inhibit polymerization. Purify the monomer if its quality is uncertain. |
| Steric Hindrance | The bulky N-(2,2-dimethoxyethyl) group can slow down the reaction.[1] Allow for longer reaction times compared to less hindered acrylamides. |
Issue 2: Poorly Controlled Polymerization (Broad Molecular Weight Distribution)
| Possible Cause | Troubleshooting Step |
| High Initiator Concentration | A high concentration of initiator can lead to a large number of initiation events and shorter polymer chains, resulting in a broader molecular weight distribution. Reduce the initiator concentration. |
| High Reaction Temperature | High temperatures can increase the rate of termination reactions relative to propagation, leading to poorer control. Optimize the reaction temperature. |
| Inefficient Chain Transfer Agent (in controlled polymerization) | In controlled polymerization techniques like RAFT, the choice and concentration of the chain transfer agent are critical. Ensure the selected RAFT agent is suitable for acrylamides and optimize its concentration. |
| Presence of Impurities | Impurities can interfere with the controlled polymerization process. Ensure all reagents and solvents are of high purity. |
Experimental Protocols
Representative Protocol for RAFT Polymerization of this compound
This is a general protocol and may require optimization for specific applications.
Materials:
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This compound (monomer)
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RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
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Initiator (e.g., AIBN)
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Anhydrous, degassed solvent (e.g., dioxane or DMF)
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Schlenk flask or similar reaction vessel
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Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask, add the this compound, RAFT agent, and solvent.
-
Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
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Under a positive pressure of inert gas, add the initiator (AIBN).
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Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN).
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Stir the reaction mixture for the desired time. Monitor the reaction progress by taking aliquots and analyzing them via techniques like ¹H NMR or size-exclusion chromatography (SEC).
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To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.
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Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold diethyl ether or hexane).
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Collect the polymer by filtration and dry it under vacuum.
Data Presentation
Table 1: Influence of Reaction Parameters on Polymerization Outcome
| Parameter | Effect on Polymerization Rate | Effect on Molecular Weight | Effect on Polydispersity (PDI) |
| [Monomer] | Increases | Increases | May decrease |
| [Initiator] | Increases | Decreases | Increases |
| Temperature | Increases | Decreases | Increases |
| [RAFT Agent] | Minimal | Decreases | Decreases |
Visualizations
Caption: Workflow for RAFT polymerization.
Caption: Troubleshooting slow polymerization.
References
Technical Support Center: Synthesis of N-(2,2-dimethoxyethyl)prop-2-enamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2,2-dimethoxyethyl)prop-2-enamide.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of acryloyl chloride: Acryloyl chloride is sensitive to moisture and can hydrolyze. 3. Protonation of the amine: The amine reactant can be protonated by the HCl byproduct, rendering it non-nucleophilic. 4. Incorrect stoichiometry: Inaccurate measurement of starting materials. | 1. Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to ensure completion. Consider extending the reaction time or slightly increasing the temperature (while monitoring for side products). 2. Reagent Quality: Use freshly opened or distilled acryloyl chloride. Handle under inert atmosphere (e.g., nitrogen or argon). 3. Base Addition: Ensure slow, dropwise addition of the base to neutralize the generated HCl. The pH of the aqueous phase should remain basic throughout the reaction.[1] 4. Accurate Measurement: Carefully measure all reagents, especially the limiting reagent. |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Side reactions: Polymerization of the acrylamide product or acryloyl chloride. 2. Di-acylation: Reaction of the product with another molecule of acryloyl chloride. 3. Hydrolysis of the acetal: The dimethoxyethyl group may be sensitive to acidic conditions. | 1. Inhibitor: Add a radical inhibitor (e.g., hydroquinone or BHT) to the reaction mixture to prevent polymerization. 2. Controlled Addition: Add the acryloyl chloride slowly and at a low temperature to minimize di-acylation. 3. pH Control: Maintain a basic pH throughout the reaction and workup to prevent acetal hydrolysis. Quench the reaction with a saturated solution of a mild base like sodium bicarbonate. |
| Product is an Oil or Gummy Solid, Difficult to Purify | 1. Residual solvent: Incomplete removal of the reaction solvent or extraction solvent. 2. Oligomer/Polymer formation: Presence of low molecular weight polymers. | 1. Drying: Dry the product under high vacuum for an extended period. Consider co-evaporation with a suitable solvent. 2. Purification Strategy: If column chromatography is difficult, consider alternative purification methods such as recrystallization from a different solvent system or distillation under reduced pressure. |
| Reaction Exotherm is Difficult to Control During Scale-up | 1. Rapid addition of reagents: Adding the acryloyl chloride or base too quickly can lead to a rapid increase in temperature. 2. Inadequate cooling: The cooling capacity of the reactor may not be sufficient for the larger scale. | 1. Slow Addition: Use a syringe pump or an addition funnel for the slow, controlled addition of acryloyl chloride and base. 2. Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system (e.g., an ice-water bath or a cryostat). Monitor the internal temperature of the reaction closely. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method is the Schotten-Baumann reaction, which involves the acylation of aminoacetaldehyde dimethyl acetal with acryloyl chloride in the presence of a base.[1][2] This reaction is typically performed in a two-phase solvent system, such as dichloromethane and water, with a base like sodium hydroxide to neutralize the hydrochloric acid byproduct.[1]
Q2: What are the critical parameters to control during the synthesis?
A2: The critical parameters to control are:
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Temperature: The reaction is exothermic, so maintaining a low temperature (typically 0-5 °C) during the addition of acryloyl chloride is crucial to prevent side reactions and polymerization.
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pH: The reaction mixture should be kept basic to neutralize the HCl formed and to prevent the protonation of the amine starting material.[1]
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Reagent Purity: The purity of both aminoacetaldehyde dimethyl acetal and acryloyl chloride is important for obtaining a high yield of the desired product. Acryloyl chloride is particularly sensitive to moisture.
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Agitation: Efficient stirring is necessary to ensure good mixing between the organic and aqueous phases in a two-phase system.
Q3: How can I minimize the polymerization of the product?
A3: Polymerization can be minimized by:
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Keeping the reaction temperature low.
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Adding a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture.
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Storing the purified product at a low temperature and in the absence of light.
Q4: What is the best method for purifying this compound?
A4: The purification method will depend on the scale of the reaction and the nature of the impurities. For laboratory scale, column chromatography on silica gel is a common method. For larger scales, recrystallization or vacuum distillation may be more practical.
Q5: Are there any specific safety precautions I should take?
A5: Yes, several safety precautions are necessary:
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Acryloyl chloride is corrosive, lachrymatory, and moisture-sensitive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Aminoacetaldehyde dimethyl acetal is a flammable liquid and an irritant. Handle with appropriate PPE in a fume hood.
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The reaction is exothermic , and there is a risk of a runaway reaction if the reagents are mixed too quickly or without adequate cooling.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example for the laboratory-scale synthesis.
Materials:
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Aminoacetaldehyde dimethyl acetal
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Acryloyl chloride
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Sodium hydroxide (NaOH)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium chloride (NaCl) solution (brine)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Hydroquinone (inhibitor)
Procedure:
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In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve aminoacetaldehyde dimethyl acetal (1.0 eq) and a catalytic amount of hydroquinone in dichloromethane.
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Cool the flask to 0 °C in an ice-water bath.
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In a separate beaker, prepare a solution of sodium hydroxide (1.1 eq) in water.
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Slowly and simultaneously add acryloyl chloride (1.05 eq) from the addition funnel and the aqueous NaOH solution to the stirred reaction mixture. Maintain the internal temperature below 5 °C.
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After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Schotten-Baumann reaction mechanism.
Caption: Experimental workflow for synthesis.
Caption: Troubleshooting decision tree.
References
Characterization challenges of N-(2,2-dimethoxyethyl)prop-2-enamide polymers
Welcome to the technical support center for the characterization of N-(2,2-dimethoxyethyl)prop-2-enamide (DMEPA) polymers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and analysis of this versatile polymer.
Frequently Asked Questions (FAQs)
Q1: What are the key features of this compound (DMEPA) that make its polymers interesting for research?
A1: DMEPA is an acrylamide-based monomer containing a protected aldehyde group in the form of a dimethyl acetal. This functionality is stable under neutral and basic conditions but can be readily hydrolyzed under mild acidic conditions to reveal a reactive aldehyde. This "smart" feature allows for the design of polymers that can undergo post-polymerization modification or controlled release of aldehyde-containing molecules, making them highly attractive for applications in drug delivery, bioconjugation, and tissue engineering.
Q2: What are the primary challenges in characterizing poly(DMEPA)?
A2: The main challenges in characterizing poly(DMEPA) revolve around the potential for unintended hydrolysis of the acetal side chains, which can alter the polymer's structure and properties. This is particularly relevant during purification and analysis techniques that might involve acidic conditions. Other challenges include potential peak broadening in NMR due to the polymer's conformational dynamics and selecting appropriate conditions for GPC/SEC analysis to avoid interactions with the column matrix.
Q3: Can the hydrolysis of the dimethoxyethyl group be monitored by NMR?
A3: Yes, 1H NMR spectroscopy is an excellent tool for monitoring the hydrolysis of the acetal group. The disappearance of the methoxy protons (a sharp singlet typically around 3.3-3.4 ppm) and the appearance of a new aldehyde proton signal (downfield, around 9.7-9.8 ppm) are clear indicators of hydrolysis.
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Issue | Possible Cause | Troubleshooting Steps |
| Broad, poorly resolved peaks in 1H NMR. | 1. High polymer concentration leading to high solution viscosity.2. Polymer aggregation.3. Restricted segmental motion in the chosen solvent. | 1. Reduce the sample concentration.2. Use a different deuterated solvent (e.g., D2O, DMSO-d6, CDCl3).3. Increase the measurement temperature to improve chain mobility. |
| Unexpected peaks in the aldehyde region (9.5-10 ppm). | Partial or complete hydrolysis of the acetal side chains. | 1. Ensure all solvents and reagents used for polymerization and purification are neutral or slightly basic.2. Avoid acidic drying agents.3. If acidic conditions are necessary for an application, use NMR to quantify the degree of hydrolysis. |
| Difficulty in assigning backbone vs. side-chain protons. | Signal overlap between the polymer backbone and the ethyl side chain protons. | 1. Utilize 2D NMR techniques such as COSY and HSQC to resolve overlapping signals and confirm assignments.2. Compare the polymer spectrum to the monomer spectrum to identify shifts upon polymerization. |
Size Exclusion Chromatography / Gel Permeation Chromatography (SEC/GPC)
| Issue | Possible Cause | Troubleshooting Steps |
| Non-symmetrical or tailing peaks. | Interaction between the polar amide groups of the polymer and the stationary phase of the GPC column. | 1. Add a salt (e.g., LiBr, LiCl) to the mobile phase (e.g., DMF, DMAc) to suppress ionic interactions.2. Use a mobile phase with a higher polarity.3. Select a column specifically designed for polar polymers. |
| Inaccurate molecular weight determination. | Inappropriate calibration standards. | 1. Use narrow polydispersity poly(methyl methacrylate) (PMMA) or polystyrene (PS) standards and apply universal calibration if using a viscometer detector.2. For absolute molecular weight, use a light scattering detector (MALS). |
| Low sample recovery from the column. | Adsorption of the polymer onto the column packing material. | 1. Follow the steps for non-symmetrical peaks to reduce interactions.2. Ensure the polymer is fully dissolved in the mobile phase before injection. |
Thermal Analysis (DSC/TGA)
| Issue | Possible Cause | Troubleshooting Steps |
| Broad or weak glass transition (Tg) in DSC. | 1. Low molecular weight of the polymer.2. Presence of residual solvent or moisture. | 1. Ensure the polymer is of sufficient molecular weight for a clear transition.2. Thoroughly dry the sample under vacuum before analysis. Run a second heating cycle to remove thermal history. |
| Multiple weight loss steps in TGA. | Complex degradation mechanism involving both the side chains and the polymer backbone. | 1. The initial weight loss at lower temperatures (around 200-300 °C) can often be attributed to the loss of the dimethoxyethyl side chains.2. The subsequent major weight loss at higher temperatures corresponds to the degradation of the polyacrylamide backbone. |
Experimental Protocols
Protocol 1: Free Radical Polymerization of DMEPA
-
Materials: this compound (DMEPA) monomer, azobisisobutyronitrile (AIBN) as initiator, and an appropriate solvent (e.g., dioxane, DMF, or toluene).
-
Procedure:
-
Dissolve DMEPA and AIBN in the chosen solvent in a Schlenk flask. A typical monomer concentration is 1-2 M, and the monomer-to-initiator ratio can be varied to target different molecular weights (e.g., 100:1 to 500:1).
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 4-24 hours).
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether or hexane).
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with the non-solvent to remove unreacted monomer and initiator.
-
Dry the polymer under vacuum at room temperature until a constant weight is achieved.
-
Protocol 2: 1H NMR Analysis of Poly(DMEPA)
-
Sample Preparation: Dissolve 5-10 mg of the dried poly(DMEPA) in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O).
-
Acquisition:
-
Acquire a standard 1H NMR spectrum.
-
Typical spectral regions of interest are:
-
Polymer Backbone: Broad signals between 1.5 and 2.5 ppm (-CH2-CH-).
-
Amide Proton: Broad signal around 7.0-8.0 ppm (-NH-).
-
Side Chain Methylene: Broad signal around 3.3-3.6 ppm (-NH-CH2-).
-
Side Chain Methine: Triplet around 4.4-4.6 ppm (-CH(OCH3)2).
-
Methoxy Protons: Sharp singlet around 3.3-3.4 ppm (-OCH3).
-
-
-
Analysis: Integrate the relevant peaks to confirm the polymer structure and check for the presence of any impurities or side-chain hydrolysis.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of poly(DMEPA).
Caption: Cellular uptake and drug release pathway for poly(DMEPA)-based nanocarriers.[1][2][3]
References
Validation & Comparative
A Comparative Guide to Functional Monomers for Advanced Drug Delivery Systems: N-(2,2-dimethoxyethyl)prop-2-enamide in Focus
For researchers, scientists, and drug development professionals, the selection of a functional monomer is a critical decision that dictates the performance and efficacy of a polymer-based drug delivery system. This guide provides an objective comparison of N-(2,2-dimethoxyethyl)prop-2-enamide against three other widely used functional monomers: N-isopropylacrylamide (NIPAM), acrylic acid (AAc), and 2-hydroxyethyl methacrylate (HEMA). The comparison is based on their key performance characteristics, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation therapeutic carriers.
This compound is a versatile monomer that offers a unique combination of functionalities. Its acrylamide group allows for straightforward polymerization, while the dimethoxyethyl group, a protected aldehyde, provides a latent reactive handle for post-polymerization modification or the introduction of stimuli-responsive behavior. This dual functionality makes it an attractive candidate for the development of "smart" polymers that can respond to specific environmental cues, such as the acidic microenvironment of a tumor.
Performance Comparison of Functional Monomers
The choice of a functional monomer significantly impacts the physicochemical properties of the resulting polymer, including its sensitivity to temperature and pH, biocompatibility, and drug release profile. The following tables summarize the key performance indicators of polymers derived from this compound and its counterparts.
| Functional Monomer | Key Property | Stimulus | Mechanism of Action | Primary Application in Drug Delivery |
| This compound | pH-Responsive | Acidic pH | Hydrolysis of the acetal group to a reactive aldehyde, leading to changes in polymer solubility or crosslinking. | Targeted drug delivery to acidic environments (e.g., tumors, endosomes). |
| N-isopropylacrylamide (NIPAM) | Thermoresponsive | Temperature | Undergoes a reversible lower critical solution temperature (LCST) phase transition, typically around 32°C, leading to polymer precipitation.[1][2] | "On-demand" drug release triggered by localized hyperthermia. |
| Acrylic Acid (AAc) | pH-Responsive | Basic pH | Ionization of carboxylic acid groups at pH values above its pKa (~4.5), causing electrostatic repulsion and polymer swelling.[3][4] | Oral drug delivery to the intestines, targeted delivery to inflamed tissues.[3] |
| 2-Hydroxyethyl Methacrylate (HEMA) | Hydrophilic & Biocompatible | - | The hydroxyl group imparts hydrophilicity and provides sites for further functionalization. | Scaffolds for tissue engineering, contact lenses, and as a hydrophilic component in drug delivery systems.[5][6] |
Quantitative Performance Data
The following table presents a comparative summary of quantitative data for hydrogels synthesized from the respective monomers. It is important to note that these values are representative and can vary significantly based on the specific copolymer composition, crosslinker density, and experimental conditions.
| Monomer System | Property | Condition | Value | Reference |
| Poly(HEAA-co-AA) | Equilibrium Swelling Ratio | pH 1.68 | 11.36 g/g | |
| Poly(HEAA-co-AA) | Equilibrium Swelling Ratio | pH 9.18 | 112.79 g/g | |
| Poly(PEO/AAc) | Swelling Ratio (15% AAc) | - | 32,096% | [3] |
| Poly(HEMA-co-AAm) | Equilibrium Water Uptake | Below LCST | High | |
| Poly(HEMA-co-AAm) | Equilibrium Water Uptake | Above LCST (~35°C) | Lower |
Note: Data for a direct this compound homopolymer hydrogel was not available in the reviewed literature. The data for Poly(HEAA-co-AA) (N-(2-hydroxyethyl) acrylamide-co-acrylic acid) is presented as a relevant comparison for a pH-sensitive acrylamide-based system.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections outline the typical experimental protocols for the synthesis and characterization of polymers from the discussed monomers.
Synthesis of pH-Sensitive Poly(N-(2-hydroxyethyl) acrylamide-co-acrylic acid) Hydrogels
This protocol is adapted from a study on a copolymer hydrogel with pH-sensitive properties.
Materials:
-
N-(2-hydroxyethyl) acrylamide (HEAA)
-
Acrylic acid (AA)
-
N,N'-Bis(acryloyl) cystamine (BAC) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
Procedure:
-
Neutralized acrylic acid is prepared by adding it to a sodium hydroxide solution.
-
HEAA, neutralized AA solution, and BAC are dissolved in deionized water.
-
The solution is purged with nitrogen gas to remove dissolved oxygen.
-
APS is added to initiate the free radical polymerization.
-
The reaction mixture is poured into a mold and allowed to polymerize at a specific temperature for a set duration.
-
The resulting hydrogel is purified by immersing it in deionized water, which is changed periodically to remove unreacted monomers and initiator.
Swelling Studies for pH-Responsive Hydrogels
This protocol is a general procedure based on multiple sources for characterizing the swelling behavior of pH-sensitive hydrogels.[3]
Materials:
-
Dried hydrogel samples of known weight.
-
Buffer solutions of various pH values (e.g., pH 1.2, 5.5, 6.5, 7.5).
Procedure:
-
Pre-weighed dried hydrogel discs are immersed in buffer solutions of different pH values.
-
At regular time intervals, the hydrogel samples are removed from the buffer, blotted gently with filter paper to remove excess surface water, and weighed.
-
The swelling ratio (SR) is calculated using the following formula: SR = [(W_s - W_d) / W_d] where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.
-
The measurements are continued until the hydrogels reach a constant weight, indicating equilibrium swelling.
Synthesis of Thermoresponsive Poly(N-isopropylacrylamide) Hydrogels
This is a general protocol for the synthesis of PNIPAM hydrogels.
Materials:
-
N-isopropylacrylamide (NIPAM)
-
N,N'-methylenebis(acrylamide) (BIS) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
Tetramethylethylenediamine (TEMED) as an accelerator
Procedure:
-
NIPAM and BIS are dissolved in deionized water in a reaction vessel.
-
The solution is deoxygenated by bubbling nitrogen gas through it.
-
APS and TEMED are added to the solution to initiate and accelerate the polymerization, respectively.
-
The solution is quickly poured into a mold and allowed to polymerize at room temperature.
-
The resulting hydrogel is extensively washed with deionized water to remove any unreacted components.
Signaling Pathways and Experimental Workflows
Visualizing complex processes is essential for a clear understanding of the underlying mechanisms. The following diagrams, generated using the DOT language, illustrate key concepts.
Caption: pH-triggered drug release from a polymer containing this compound.
Caption: General experimental workflow for developing and testing stimuli-responsive polymers.
Concluding Remarks
The selection of a functional monomer is a pivotal step in the design of advanced drug delivery systems. This compound presents a compelling option for the development of pH-responsive polymers due to its latent aldehyde functionality, which can be unmasked in acidic environments to trigger drug release. While direct comparative studies with established monomers like NIPAM, AAc, and HEMA are not yet abundant in the literature, the unique properties of this compound warrant its consideration for creating sophisticated, targeted drug carriers. NIPAM remains the gold standard for thermoresponsive systems, while AAc is a robust choice for pH-sensitive applications in the gastrointestinal tract. HEMA continues to be a valuable hydrophilic and biocompatible building block. The optimal choice will ultimately depend on the specific therapeutic application, the desired release kinetics, and the target physiological environment. Further research involving direct, quantitative comparisons will be invaluable in fully elucidating the relative advantages of these functional monomers.
References
- 1. mdpi.com [mdpi.com]
- 2. pH-Sensitive Polyampholyte Microgels of Poly(Acrylic Acid-co-Vinylamine) as Injectable Hydrogel for Controlled Drug Release [mdpi.com]
- 3. Poly(N,N-bis(2-methoxyethyl)acrylamide), a thermoresponsive non-ionic polymer combining the amide and the ethyleneglyco… [ouci.dntb.gov.ua]
- 4. Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
A Comparative Guide to Thermoresponsive Polymers: N-isopropylacrylamide vs. N-(2,2-dimethoxyethyl)prop-2-enamide
In the realm of smart polymers for biomedical applications, thermoresponsive materials have garnered significant attention. Among these, poly(N-isopropylacrylamide) (PNIPAAm) is the most extensively studied, known for its sharp lower critical solution temperature (LCST) near physiological temperatures.[1][2] This guide provides a comparative analysis of N-isopropylacrylamide (NIPAAm) and a less-explored but potentially versatile alternative, N-(2,2-dimethoxyethyl)prop-2-enamide. The latter offers the potential for dual-stimuli responsiveness, a highly sought-after characteristic in advanced drug delivery and tissue engineering systems.
Chemical Properties and Monomer Synthesis
N-isopropylacrylamide is a well-established monomer, readily available and straightforward to polymerize. This compound, while not as common, can be synthesized from commercially available precursors. The key structural difference lies in the side chain, where the isopropyl group of NIPAAm is replaced by a dimethoxyethyl group in the alternative monomer. This acetal-containing side chain introduces a pH-sensitive functionality.
Table 1: Comparison of Monomer Properties
| Property | N-isopropylacrylamide (NIPAAm) | This compound |
| Chemical Formula | C₆H₁₁NO | C₇H₁₃NO₃ |
| Molar Mass | 113.16 g/mol [3] | 159.18 g/mol |
| Key Functional Group | Isopropyl amide | Acetal, Amide |
| Synthesis | Commercially available; can be synthesized from acryloyl chloride and isopropylamine. | Synthesizable from acryloyl chloride and aminoacetaldehyde dimethyl acetal.[4] |
Comparative Polymer Performance
The performance of polymers derived from these monomers, particularly in aqueous solutions, is of primary interest to researchers in the biomedical field. PNIPAAm is the gold standard for thermoresponsive polymers, while poly(this compound) (P(DMEPA)) presents a hypothetical, yet promising, multi-responsive alternative.
Table 2: Comparison of Polymer Properties and Performance
| Property | Poly(N-isopropylacrylamide) (PNIPAAm) | Poly(this compound) (P(DMEPA)) |
| Thermoresponsiveness | Exhibits a sharp LCST around 32°C in aqueous solutions.[1][5] | Expected to be thermoresponsive, similar to other poly(N,N-disubstituted acrylamides).[6][7] The exact LCST would require experimental determination. |
| pH-Responsiveness | Generally considered pH-insensitive. | The acetal group is susceptible to hydrolysis under acidic conditions, leading to a change in polymer structure and properties. |
| Biocompatibility | Generally considered biocompatible and has been extensively studied for biomedical applications.[8][9][10][11] | Biocompatibility is not yet established. The potential hydrolysis products would need to be assessed for cytotoxicity. |
| Drug Delivery Potential | Widely used for temperature-triggered drug delivery.[1][8][9] | Potential for dual-triggered (temperature and pH) drug release, which could be advantageous for targeting acidic microenvironments like tumors. |
| Tissue Engineering Applications | Used in injectable hydrogels for tissue repair and as smart surfaces for cell sheet engineering.[1][9][11] | The potential for in-situ degradation via acid hydrolysis could be explored for creating biodegradable scaffolds. |
Experimental Protocols
Determination of Lower Critical Solution Temperature (LCST)
The LCST of a thermoresponsive polymer is a critical parameter. It is typically determined by measuring the change in optical transmittance of a polymer solution as a function of temperature.
Protocol:
-
Prepare a dilute aqueous solution of the polymer (e.g., 1 mg/mL in deionized water).
-
Place the solution in a quartz cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.
-
Set the spectrophotometer to a wavelength of 500 nm.
-
Equilibrate the solution at a temperature below the expected LCST (e.g., 20°C).
-
Increase the temperature in small increments (e.g., 1°C/min) while continuously monitoring the transmittance.
-
The LCST is defined as the temperature at which the transmittance drops to 50% of its initial value.
Hydrolysis of Poly(this compound)
The acid-catalyzed hydrolysis of the acetal side chains of P(DMEPA) can be monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol:
-
Dissolve a known amount of P(DMEPA) in a deuterated acidic buffer (e.g., D₂O with DCl, pH 4).
-
Take an initial ¹H NMR spectrum to identify the characteristic peaks of the acetal group (methyoxy protons).
-
Incubate the solution at a constant temperature (e.g., 37°C).
-
Acquire ¹H NMR spectra at regular time intervals.
-
Monitor the decrease in the integral of the methoxy proton signals and the appearance of new signals corresponding to the hydrolysis products (aldehyde and methanol).
-
The rate of hydrolysis can be determined by plotting the natural logarithm of the acetal peak integral versus time.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Thermoresponsive Behavior of a Polymer with a Lower Critical Solution Temperature (LCST).
Caption: Proposed Dual-Responsive Behavior of Poly(this compound) (P(DMEPA)).
References
- 1. Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N-Isopropylacrylamide | C6H11NO | CID 16637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Thermoresponsive Property of Poly(N,N-bis(2-methoxyethyl)acrylamide) and Its Copolymers with Water-Soluble Poly(N,N-disubstituted acrylamide) Prepared Using Hydrosilylation-Promoted Group Transfer Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poly(N,N-bis(2-methoxyethyl)acrylamide), a thermoresponsive non-ionic polymer combining the amide and the ethyleneglyco… [ouci.dntb.gov.ua]
- 8. Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Poly(N-isopropylacrylamide)-Based Thermoresponsive Composite Hydrogels for Biomedical Applications - ProQuest [proquest.com]
Aldehyde-functionalized polymers from N-(2,2-dimethoxyethyl)prop-2-enamide vs. other methods
For Researchers, Scientists, and Drug Development Professionals
The introduction of aldehyde functionalities into polymers is a powerful strategy for the creation of advanced materials with applications in bioconjugation, drug delivery, and tissue engineering. The aldehyde group serves as a versatile chemical handle for the covalent attachment of biomolecules, such as proteins, peptides, and nucleic acids, through the formation of stable linkages like oximes and hydrazones, or through reductive amination to form secondary amines. This guide provides a comparative overview of the synthesis of aldehyde-functionalized polymers, with a focus on the polymerization of N-(2,2-dimethoxyethyl)prop-2-enamide, and contrasts this method with other established and emerging techniques.
Methodology 1: Polymerization of an Acetal-Protected Monomer: this compound
A prevalent and effective strategy for synthesizing aldehyde-functionalized polymers involves the polymerization of a monomer where the aldehyde group is protected as an acetal, such as this compound. This approach prevents the highly reactive aldehyde group from interfering with the polymerization process. Following polymerization, a simple acid-catalyzed hydrolysis step quantitatively deprotects the acetal, revealing the desired aldehyde functionalities. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are often employed to achieve polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[1][2]
Advantages:
-
Excellent control over polymer molecular weight and low PDI.
-
High tolerance to a wide range of functional groups during polymerization.
-
Quantitative and straightforward deprotection to yield aldehyde groups.
Disadvantages:
-
Requires a two-step process (polymerization followed by deprotection).
-
Potential for incomplete deprotection in sterically hindered systems.
| Parameter | Value | Reference |
| Monomer | This compound | |
| Polymerization Method | RAFT | [1][2] |
| Typical Monomer Conversion | >95% | |
| Polydispersity Index (PDI) | 1.1 - 1.5 | [2][3] |
| Deprotection Efficiency | Quantitative (>99%) | |
| Stability of Protected Polymer | High |
Methodology 2: Post-Polymerization Modification
An alternative route to aldehyde-functionalized polymers is through the chemical modification of a precursor polymer. This approach involves first synthesizing a polymer with pendant groups that can be readily converted into aldehydes.
Ozonolysis of Polymers with Pendant Alkenes
Ozonolysis is a powerful oxidative cleavage reaction that can convert carbon-carbon double bonds into two carbonyl groups. By polymerizing monomers containing pendant alkene groups (e.g., allyl methacrylate), the resulting polymer can be treated with ozone to generate aldehyde functionalities along the polymer backbone.[4][5][6][7][8]
Advantages:
-
Utilizes readily available alkene-containing monomers.
-
Can achieve a high density of aldehyde groups.
Disadvantages:
-
Ozone is a hazardous reagent requiring specialized equipment.
-
Potential for side reactions and incomplete conversion.
-
May lead to chain scission if the polymer backbone is susceptible to oxidation.
| Parameter | Value | Reference |
| Precursor Polymer | Poly(allyl methacrylate) or similar | |
| Modification Method | Ozonolysis | [4][5][6][7][8] |
| Typical Conversion to Aldehyde | Variable, can be high but may not be quantitative | |
| Polydispersity Index (PDI) of Final Polymer | Can broaden during ozonolysis | |
| Stability of Aldehyde Polymer | Moderate, susceptible to oxidation |
Oxidation of Polymers with Pendant Diols
Polymers bearing pendant 1,2-diol groups can be selectively cleaved with oxidizing agents like sodium periodate to yield two aldehyde groups. This method offers a milder alternative to ozonolysis.
Advantages:
-
Mild reaction conditions.
-
High selectivity and efficiency of aldehyde formation.
Disadvantages:
-
Requires the synthesis of specialized diol-containing monomers.
-
The polymer backbone must be stable to the oxidation conditions.
| Parameter | Value | Reference |
| Precursor Polymer | Polymer with pendant 1,2-diols | |
| Modification Method | Periodate Oxidation | |
| Typical Conversion to Aldehyde | >94% | |
| Polydispersity Index (PDI) of Final Polymer | Generally maintained from precursor polymer | |
| Stability of Aldehyde Polymer | Moderate, susceptible to oxidation |
Methodology 3: Direct Polymerization of Unprotected Aldehyde Monomers
The direct polymerization of monomers containing a free aldehyde group, such as 4-vinylbenzaldehyde or acrolein, presents a more direct route to the desired functional polymers. However, the high reactivity of the aldehyde group can lead to challenges during polymerization, including side reactions and poor control over the polymer architecture. Despite these challenges, advancements in controlled radical polymerization techniques have enabled the synthesis of well-defined aldehyde-functionalized polymers via this route.[9][10][11]
Advantages:
-
Single-step synthesis.
-
Avoids protection/deprotection steps.
Disadvantages:
-
The aldehyde group can interfere with the polymerization, leading to broader PDI.
-
Limited monomer scope due to the high reactivity of aldehydes.
-
Polymers can be unstable and prone to crosslinking.
| Parameter | Value | Reference |
| Monomer | 4-Vinylbenzaldehyde or Acrolein | [9][10][11] |
| Polymerization Method | RAFT or other controlled radical polymerization | [9][10][11] |
| Typical Monomer Conversion | Can be high, but may be limited by side reactions | |
| Polydispersity Index (PDI) | Generally higher than with protected monomers (1.3 - 1.8) | |
| Stability of Aldehyde Polymer | Lower, prone to oxidation and crosslinking |
Experimental Protocols
RAFT Polymerization of this compound
-
Materials: this compound (monomer), 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (RAFT agent), azobisisobutyronitrile (AIBN, initiator), 1,4-dioxane (solvent).
-
Procedure: In a Schlenk tube, the monomer, RAFT agent, and AIBN are dissolved in 1,4-dioxane.
-
The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
The tube is then placed in a preheated oil bath at 70°C to initiate polymerization.
-
The polymerization is allowed to proceed for a predetermined time to achieve the desired molecular weight.
-
The reaction is quenched by cooling the tube in an ice bath and exposing the mixture to air.
-
The polymer is purified by precipitation into a large excess of cold diethyl ether and dried under vacuum.
Acid-Catalyzed Deprotection of Poly(this compound)
-
Materials: Acetal-protected polymer, formic acid, deionized water.
-
Procedure: The polymer is dissolved in formic acid.
-
Deionized water is added, and the solution is stirred at room temperature.
-
The progress of the deprotection is monitored by ¹H NMR spectroscopy by observing the disappearance of the acetal proton signals and the appearance of the aldehyde proton signal.
-
Once the reaction is complete, the polymer is recovered by lyophilization to yield the aldehyde-functionalized polymer.
Ozonolysis of Poly(allyl methacrylate)
-
Materials: Poly(allyl methacrylate), dichloromethane (DCM, solvent), ozone, dimethyl sulfide (DMS).
-
Procedure: The polymer is dissolved in DCM in a three-neck round-bottom flask equipped with a gas inlet tube and a gas outlet tube connected to a trap.
-
The solution is cooled to -78°C in a dry ice/acetone bath.
-
A stream of ozone is bubbled through the solution until a blue color persists, indicating an excess of ozone.
-
The solution is then purged with nitrogen to remove excess ozone.
-
Dimethyl sulfide is added to the solution at -78°C to reduce the ozonide.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The solvent is removed under reduced pressure, and the resulting aldehyde-functionalized polymer is purified by precipitation.
Bioconjugation via Reductive Amination
-
Materials: Aldehyde-functionalized polymer, amine-containing biomolecule (e.g., a peptide), phosphate-buffered saline (PBS), sodium cyanoborohydride (NaCNBH₃).
-
Procedure: The aldehyde-functionalized polymer is dissolved in PBS at a slightly acidic pH (e.g., pH 6.5).
-
The amine-containing biomolecule is added to the polymer solution.
-
The mixture is incubated for a period to allow for the formation of the intermediate imine/Schiff base.
-
Sodium cyanoborohydride is then added to the solution to reduce the imine to a stable secondary amine linkage.
-
The reaction is allowed to proceed for several hours at room temperature.
-
The resulting bioconjugate is purified by dialysis or size-exclusion chromatography to remove unreacted biomolecule and reducing agent.
Visualizing the Pathways
References
- 1. Aldehyde-functional polycarbonates as reactive platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ozonolysis - Chemistry Steps [chemistrysteps.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Ozonolysis and Polymerization reaction by unacademy [unacademy.com]
- 9. Direct RAFT polymerization of an unprotected isocyanate-containing monomer and subsequent structopendant functionalization using “click”-type reactions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Sugar-responsive block copolymers by direct RAFT polymerization of unprotected boronic acid monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sugar-responsive block copolymers by direct RAFT polymerization of unprotected boronic acid monomers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Spectroscopic Validation of N-(2,2-dimethoxyethyl)prop-2-enamide: A Comparative Analysis
A detailed spectroscopic comparison of N-(2,2-dimethoxyethyl)prop-2-enamide with common acrylamide alternatives, N-isopropylacrylamide (NIPAM) and N,N-dimethylacrylamide (DMAA), provides researchers, scientists, and drug development professionals with essential data for monomer selection in polymer synthesis. This guide outlines the structural validation of this compound and presents its spectroscopic characteristics alongside those of NIPAM and DMAA, supported by detailed experimental protocols.
This compound is a functionalized acrylamide monomer with the chemical formula C₇H₁₃NO₃ and a molecular weight of 159.18 g/mol . Its unique dimethoxyethyl group offers potential for post-polymerization modification, making it a valuable candidate for the development of novel polymers with tailored properties for applications in drug delivery, biomaterials, and other advanced materials. Accurate structural confirmation through spectroscopic methods is paramount before its incorporation into such materials.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound, N-isopropylacrylamide, and N,N-dimethylacrylamide.
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) |
| This compound | Data not available in searched literature. |
| N-isopropylacrylamide (NIPAM) | 6.31 (dd, 1H, J=1.2, 17.1 Hz), 6.11 (dd, 1H, J=9.8, 17.1 Hz), 5.64 (dd, 1H, J=1.2, 9.8 Hz), 4.16 (sept, 1H, J=6.8 Hz), 1.19 (d, 6H, J=6.8 Hz) |
| N,N-dimethylacrylamide (DMAA) | 6.58 (dd, 1H, J=10.1, 16.8 Hz), 6.29 (dd, 1H, J=1.8, 16.8 Hz), 5.65 (dd, 1H, J=1.8, 10.1 Hz), 3.09 (s, 3H), 3.01 (s, 3H) |
| Compound | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| This compound | Data not available in searched literature. |
| N-isopropylacrylamide (NIPAM) | 165.4, 131.1, 125.9, 41.8, 22.7 |
| N,N-dimethylacrylamide (DMAA) | 166.5, 130.8, 126.1, 37.2, 35.9 |
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | Data not available in searched literature. |
| N-isopropylacrylamide (NIPAM) | ~3300 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1620 (C=C stretch), ~1550 (N-H bend, Amide II) |
| N,N-dimethylacrylamide (DMAA) | ~1650 (C=O stretch, Amide I), ~1615 (C=C stretch) |
| Compound | Mass Spectrometry (m/z) |
| This compound | Predicted [M+H]⁺: 160.0968 |
| N-isopropylacrylamide (NIPAM) | [M]⁺: 113.16 |
| N,N-dimethylacrylamide (DMAA) | [M]⁺: 99.13 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule, confirming the connectivity and structure.
Instrumentation: 400 MHz NMR Spectrometer.
Sample Preparation:
-
Dissolve 10-20 mg of the acrylamide monomer in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 16 ppm
-
Temperature: 298 K
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Temperature: 298 K
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum and assign chemical shifts.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.
-
Place a single drop of the liquid monomer directly onto the center of the ATR crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Data Processing:
-
The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption peaks corresponding to functional groups such as N-H, C=O (Amide I), C=C, and C-O.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and gain insight into its fragmentation pattern.
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
Sample Preparation:
-
Prepare a stock solution of the monomer in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent containing 0.1% formic acid to promote protonation.
Data Acquisition:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 50-500
-
Capillary Voltage: 3.5 kV
-
Fragmentor Voltage: 100 V
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 300 °C
Data Processing:
-
The mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺).
-
The measured mass-to-charge ratio is compared with the calculated exact mass of the protonated molecule to confirm the elemental composition.
-
Fragmentation patterns can be analyzed to provide further structural information.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for the spectroscopic validation of a chemical structure.
Comparative Analysis of Hydrogel Mechanical Properties for Biomedical Applications
For researchers, scientists, and drug development professionals, the selection of a hydrogel with appropriate mechanical properties is a critical factor in the design and success of drug delivery systems and tissue engineering scaffolds. This guide provides a comparative overview of the mechanical characteristics of hydrogels, focusing on alternatives to N-(2,2-dimethoxyethyl)prop-2-enamide (DMEPA)-based systems due to the limited availability of published mechanical data for this specific polymer.
While hydrogels synthesized from this compound (DMEPA) are of interest for their thermoresponsive properties, a comprehensive search of scientific literature did not yield specific quantitative data on their mechanical properties such as elastic modulus or tensile strength. Therefore, this guide presents a comparative analysis of well-characterized alternative hydrogel systems, providing researchers with the necessary data to select suitable materials for their applications.
Overview of Alternative Hydrogel Systems
This guide focuses on the mechanical properties of two common types of hydrogels: poly(N-(2-hydroxyethyl)acrylamide) (PHEAA) based double network hydrogels and polyacrylamide (PAAm) hydrogels. These have been selected due to their prevalence in biomedical research and the availability of robust mechanical data.
Data Summary
The following table summarizes the key mechanical properties of the selected alternative hydrogel systems. These values are indicative and can be tuned by altering the polymer concentration, crosslinker density, and other synthesis parameters.
| Hydrogel System | Composition | Tensile Strength (MPa) | Elastic Modulus (MPa) | Elongation at Break (%) | Citation |
| PHEAA/Sodium Alginate Double Network | Poly(N-(2-hydroxyethyl)acrylamide) and Sodium Alginate | 1.32 | 0.31 | - | [1] |
| Polyacrylamide (PAAm) | Acrylamide, N,N'-methylenebisacrylamide | 0.019 - 0.160 | 0.004 - 0.095 | 474 - 1238 |
Experimental Methodologies
The mechanical properties of hydrogels are typically characterized using standard testing protocols. Understanding these methods is crucial for interpreting the data and designing further experiments.
Tensile Testing
Tensile testing is performed to determine the tensile strength, elastic modulus, and elongation at break of a hydrogel.
Typical Protocol:
-
Sample Preparation: Hydrogel samples are prepared in a specific shape, often dumbbell-shaped, with defined dimensions.
-
Instrumentation: A universal testing machine equipped with a suitable load cell is used.
-
Procedure: The sample is clamped at both ends and subjected to a controlled uniaxial tensile force at a constant strain rate until it fractures. The force and displacement are recorded throughout the test.
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elastic Modulus (Young's Modulus): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Rheological Analysis
Rheology is the study of the flow and deformation of materials. For hydrogels, it provides information about their viscoelastic properties, such as the storage modulus (G') and loss modulus (G'').
Typical Protocol:
-
Sample Preparation: A small, typically disc-shaped, sample of the hydrogel is prepared.
-
Instrumentation: A rheometer with a parallel-plate or cone-and-plate geometry is used.
-
Procedure: The sample is placed between the plates, and a small oscillatory strain is applied at a specific frequency. The resulting stress is measured.
-
Data Analysis:
-
Storage Modulus (G'): Represents the elastic component of the hydrogel, indicating its ability to store energy.
-
Loss Modulus (G''): Represents the viscous component, indicating the energy dissipated as heat.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and mechanical characterization of hydrogels.
Caption: Workflow for hydrogel synthesis and mechanical testing.
Concluding Remarks
References
Biocompatibility of Poly(N-(2,2-dimethoxyethyl)prop-2-enamide): A Comparative Guide
A comprehensive review of available literature reveals a notable absence of direct biocompatibility studies on poly(N-(2,2-dimethoxyethyl)prop-2-enamide). To provide a valuable resource for researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the biocompatibility of structurally similar polymers, focusing on key aspects of cytotoxicity, hemocompatibility, and in vivo response. This information, combined with detailed experimental protocols, can inform the initial assessment and future investigation of poly(this compound).
Comparative Analysis of Structurally Related Polymers
The biocompatibility of polyacrylamides is highly dependent on the nature of their N-substituents. For the target polymer, the N-(2,2-dimethoxyethyl) side chain, with its acetal group, is anticipated to influence its interaction with biological systems. In the absence of direct data, we can draw inferences from studies on other poly(N-substituted acrylamides), particularly those with hydrophilic and alkoxy side chains.
Cytotoxicity Assessment
Cytotoxicity is a critical initial indicator of a material's biocompatibility. The MTT assay is a widely used colorimetric method to assess cell metabolic activity and, by inference, cell viability.[1]
Table 1: Comparative Cytotoxicity of Poly(N-substituted acrylamides)
| Polymer | Cell Line | Concentration | Cell Viability (%) | Citation |
| Poly(N-isopropylacrylamide) (PNIPAM) | Endothelial Cells | Extracts from polymer surface | Decreased viability after 48h | [2] |
| PNIPAM-co-Polyacrylamide (PAAm) Hydrogel | HepG2 | Not specified | ~90% | [3] |
| Poly(N,N-diethyl acrylamide)-b-poly(ethylene glycol)-b-poly(N,N-diethyl acrylamide) | Human Keratinocyte (HaCaT) cells | 10 mg/mL | No significant cytotoxicity | [4] |
| Poly(N-(2-hydroxyethyl)acrylamide-co-N-(3-methoxypropyl)acrylamide) | Not specified in abstract | Not specified in abstract | Excellent biocompatibility | [5] |
Note: The lack of standardized reporting for polymer concentrations and incubation times makes direct comparisons challenging. Researchers should consult the primary literature for detailed experimental conditions.
Hemocompatibility Evaluation
For materials intended for blood-contacting applications, hemocompatibility is paramount. Key measures include hemolysis (the rupture of red blood cells) and platelet adhesion, a primary event in thrombus formation.
Table 2: Comparative Hemocompatibility of Related Polymers
| Polymer/Material | Assay | Results | Citation |
| Poly(4-hydroxybutyrate) (P4HB) | Hemolysis | 1.9 ± 0.2% | [6] |
| Poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s | Blood Compatibility | Good | [7] |
| Polytetrafluoroethylene (PTFE) | Platelet Adhesion | 15,693 ± 2,487 platelets·mm⁻² | [8] |
| Silicone | Platelet Adhesion | 423 ± 99 platelets·mm⁻² | [8] |
| Polyethylene terephthalate (PET) | Platelet Adhesion | 4,621 ± 1,427 platelets·mm⁻² | [8] |
In Vivo Biocompatibility
In vivo studies provide the most comprehensive assessment of a material's biocompatibility, encompassing inflammation, foreign body response, and systemic toxicity.
Table 3: Comparative In Vivo Biocompatibility of Related Polymers
| Polymer | Animal Model | Implantation Site | Key Findings | Citation |
| Poly(N-isopropylacrylamide) (PNIPAM) | Rabbit | Intravitreal | Nontoxic | [9] |
| Poly(N-(2-hydroxyethyl)acrylamide-co-N-(3-methoxypropyl)acrylamide) Hydrogel | Mouse | Subcutaneous | Significantly better biocompatibility and lower tissue inflammation than gold standard materials. | [5] |
| Cationic-amphiphilic polymers with amide and ester side chains | Mouse | Burn wound | Degradation by-products are non-toxic. | [10] |
Experimental Protocols
Detailed and standardized protocols are crucial for generating reproducible biocompatibility data. Below are methodologies for the key experiments discussed.
Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 35,000 cells/well and incubate for 24 hours.[11]
-
Material Exposure: Introduce the test polymer (either as a solution, an extract, or a surface coating) to the cells and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-3 hours.[11]
-
Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., SDS/HCl mixture) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]
MTT Assay Workflow
Hemocompatibility: Hemolysis Assay (ASTM F756)
This protocol assesses the hemolytic potential of a material by measuring the amount of hemoglobin released from red blood cells upon contact.
Protocol:
-
Material Preparation: Prepare the test material according to standardized procedures.
-
Blood Collection: Obtain fresh human blood and prepare a red blood cell suspension.
-
Incubation: Incubate the test material with the red blood cell suspension at 37°C for a specified time.
-
Centrifugation: Centrifuge the samples to pellet the intact red blood cells.
-
Absorbance Measurement: Measure the absorbance of the supernatant at a wavelength specific for hemoglobin to determine the extent of hemolysis.
Hemolysis Assay Workflow
Hemocompatibility: Platelet Adhesion Assay
This assay quantifies the adhesion of platelets to a material's surface, providing an indication of its thrombogenicity.
Protocol:
-
Material Preparation: Coat a suitable substrate (e.g., glass coverslips) with the test polymer.
-
Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human blood and prepare PRP through centrifugation.
-
Incubation: Incubate the polymer-coated substrates with PRP at 37°C.
-
Rinsing: Gently rinse the substrates to remove non-adherent platelets.
-
Fixation and Staining: Fix the adherent platelets and stain them with a fluorescent dye.
-
Microscopy and Quantification: Visualize the adherent platelets using fluorescence microscopy and quantify the number of platelets per unit area.[8]
Platelet Adhesion Assay Workflow
Signaling Pathways in Biocompatibility
The interaction of a biomaterial with cells can trigger various signaling pathways that determine the cellular response, including inflammation and apoptosis. Understanding these pathways is crucial for interpreting biocompatibility data.
Cellular Response to Biomaterials
Conclusion
While direct biocompatibility data for poly(this compound) is currently unavailable, this guide provides a framework for its evaluation based on data from structurally related polymers and standardized experimental protocols. The presented data suggests that poly(N-substituted acrylamides) can exhibit a range of biocompatibility profiles, from being well-tolerated to inducing cytotoxic effects. The specific chemistry of the N-substituent plays a crucial role in determining these outcomes. For poly(this compound), the presence of the acetal groups in the side chains may influence its hydrophilicity and degradation profile, which in turn will impact its biocompatibility. Rigorous in vitro and in vivo testing, following the protocols outlined here, is essential to determine the safety and efficacy of this polymer for any biomedical application.
References
- 1. academicstrive.com [academicstrive.com]
- 2. Assessment of cytotoxicity of (N-isopropyl acrylamide) and poly(N-isopropyl acrylamide)-coated surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. Polyacrylamide-based hydrogel coatings improve biocompatibility of implanted pump devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro hemocompatibility evaluation of poly (4-hydroxybutyrate) scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable lower critical solution temperatures (LCSTs): a promising alternative to poly(N-isopropylacrylamide) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Quantification of adherent platelets on polymer-based biomaterials. Comparison of colorimetric and microscopic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ocular Biocompatibility of Poly-N-Isopropylacrylamide (pNIPAM) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
Performance Showdown: N-(2,2-dimethoxyethyl)prop-2-enamide in Advanced Hydrogel Applications
For researchers, scientists, and drug development professionals, the quest for advanced biomaterials with tunable properties is perpetual. In the realm of hydrogels, N-(2,2-dimethoxyethyl)prop-2-enamide emerges as a versatile monomer, enabling the creation of sophisticated platforms for drug delivery and tissue engineering. This guide provides an objective comparison of its performance with alternative materials, supported by available experimental data and detailed protocols.
This compound, also known as N-acryloylaminoacetaldehyde dimethyl acetal, is a key building block for synthesizing aldehyde-functionalized polymers. The defining feature of this monomer is its acetal group, which can be readily hydrolyzed under mild acidic conditions to reveal a highly reactive aldehyde functionality. This "post-polymerization" modification allows for the fabrication of hydrogels with precisely controlled properties, offering a distinct advantage in the design of intelligent biomaterials.
The primary application of poly[this compound] lies in the formation of hydrogels where the aldehyde groups serve as anchor points for crosslinking or for the covalent immobilization of biomolecules such as peptides, proteins, and drugs.
Comparative Performance Analysis
While direct head-to-head comparative studies are limited, we can assess the performance of hydrogels derived from this compound by examining their key properties in relation to commonly used alternatives in specific applications.
Application: pH-Responsive Drug Delivery
In the field of controlled drug release, particularly for therapies requiring targeted delivery to specific pH environments like tumors or the gastrointestinal tract, pH-sensitive hydrogels are of great interest.
This compound-based Hydrogels: The acetal groups in these polymers are stable at neutral or basic pH but hydrolyze in acidic environments to form aldehydes. This transformation can trigger drug release through several mechanisms, including swelling due to changes in hydrophilicity or the cleavage of drug-linker bonds attached to the aldehyde groups.
Alternative: Acrylic Acid (AA)-based Hydrogels: Poly(acrylic acid) (PAA) hydrogels are a widely studied alternative. Their swelling is directly dependent on the pH of the surrounding medium. At low pH, the carboxylic acid groups are protonated, leading to a collapsed hydrogel state. As the pH increases, these groups deprotonate, causing electrostatic repulsion and a significant increase in swelling and drug release.
| Property | This compound Hydrogel | Poly(acrylic acid) Hydrogel |
| Swelling Mechanism | Acetal hydrolysis under acidic conditions leads to aldehyde formation and potential changes in hydrophilicity and crosslinking. | Ionization of carboxylic acid groups at higher pH causes electrostatic repulsion and swelling. |
| pH Sensitivity | Primarily responsive to acidic pH. | Responsive to a broader pH range, with significant swelling changes around the pKa of acrylic acid (~4.5). |
| Drug Release Trigger | Acid-triggered hydrolysis. | pH-dependent swelling. |
| Bioconjugation | Aldehyde groups allow for covalent attachment of drugs or targeting ligands. | Carboxylic acid groups can be used for conjugation, often requiring activation. |
Experimental Data Summary:
| Hydrogel Composition | Crosslinker (%) | pH | Equilibrium Swelling Ratio (%) | Young's Modulus (kPa) | Reference |
| HEMA-AA | 0.2 | 7 | ~150 (swollen) | ~34 | |
| HEMA-AA | 1.0 | 7 | Not specified | ~380 | [1] |
| Poly(acrylic acid) | 0.02 mol% | Water | ~9000 (90% water content) | Not specified | |
| Poly(acrylic acid) | 0.06 mol% | Water | ~8300 (83% water content) | ~34 | [2] |
Note: Data for this compound hydrogels are not directly available in the searched literature. The data for HEMA-AA and PAA hydrogels are provided as representative examples of pH-sensitive hydrogels.
Experimental Protocols
Synthesis of Aldehyde-Functionalized Cellulose-Chitosan Hydrogel (Alternative)
This protocol describes the synthesis of a biocompatible and biodegradable hydrogel with aldehyde functionalities for potential controlled drug release, as an alternative to a purely synthetic system.[3]
Materials:
-
Cellulose
-
Zinc Chloride (ZnCl2)
-
Sodium periodate (NaIO4)
-
Chitosan
-
Deionized water
Procedure:
-
Cellulose Activation: Treat cellulose with ZnCl2 to increase its reactivity.
-
Oxidation to Dialdehyde Cellulose (DAC): Perform selective oxidation of the activated cellulose using sodium periodate. This cleaves the C2-C3 bond of the glucose units, generating two aldehyde groups.
-
Hydrogel Formation: React the resulting dialdehyde cellulose with chitosan in varying molar ratios. The hydrogel network forms through the condensation reaction between the aldehyde groups on the DAC and the primary amine groups on the chitosan.
-
Characterization: Characterize the synthesized hydrogels using Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of new functional groups, X-ray Diffraction (XRD) to assess changes in crystallinity, and Scanning Electron Microscopy (SEM) to observe the surface morphology.
-
Swelling Studies: Evaluate the swelling capacity of the hydrogels at different pH values to determine their pH sensitivity. The optimal swelling for this particular hydrogel was observed at pH 7.0.[3]
-
Cytotoxicity Assay: Investigate the cytotoxicity of the prepared hydrogels towards normal skin fibroblasts using an MTT assay to ensure biocompatibility. The study found that hydrogels with a 1:3 chitosan to DAC ratio showed 0% effect on cell viability.[3]
-
Drug Release Study: Incorporate a model drug, such as streptomycin, into the hydrogel matrix and evaluate its release profile. The ratio of DAC was found to be a key factor in controlling the release rate.[3]
Visualizing the Concepts
To better understand the processes involved, the following diagrams illustrate the key workflows and relationships.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for N-(2,2-dimethoxyethyl)prop-2-enamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of N-(2,2-dimethoxyethyl)prop-2-enamide. As a derivative of acrylamide, this compound is of significant interest in various fields, including polymer chemistry and drug development, necessitating robust and reliable analytical methods for its characterization and quantification. Due to the limited availability of direct comparative studies on this compound, this guide draws upon established analytical techniques for acrylamide and its derivatives, providing a framework for method development, validation, and cross-validation.
The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate method depends on factors such as the sample matrix, required sensitivity, and the nature of the impurities to be monitored. Cross-validation of these methods is crucial to ensure the consistency and reliability of analytical data across different laboratories or when transferring from one method to another.
Table 1: Comparison of Analytical Method Performance for Acrylamide Derivatives
The following table summarizes typical performance characteristics for HPLC-UV, HPLC-MS/MS, and GC-MS methods based on data from the analysis of acrylamide and related compounds. These values can serve as a benchmark when developing and validating methods for this compound.
| Parameter | HPLC-UV | HPLC-MS/MS | GC-MS (with derivatization) |
| Linearity (R²) | > 0.995 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2.0% | < 1.5% | < 2.0% |
| Limit of Detection (LOD) | 10 - 50 µg/kg | 0.1 - 5 µg/kg | 1 - 10 µg/kg |
| Limit of Quantification (LOQ) | 50 - 150 µg/kg | 0.5 - 15 µg/kg | 5 - 30 µg/kg |
| Specificity | Moderate | High | High |
| Throughput | High | Medium | Medium |
| Cost | Low | High | Medium |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are generalized protocols for HPLC and GC-MS analysis of acrylamide derivatives, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Sample Preparation:
-
Accurately weigh 1 gram of the sample into a 50 mL centrifuge tube.
-
Add 10 mL of a suitable solvent (e.g., water or acetonitrile/water mixture) and an internal standard.
-
Vortex for 1 minute and then extract using a mechanical shaker for 30 minutes.
-
Centrifuge at 10,000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength of 210 nm.
-
-
Method Validation:
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix as described for the HPLC method.
-
To enhance volatility and thermal stability, a derivatization step is often necessary for acrylamide-related compounds. A common approach is bromination.
-
To the aqueous extract, add a saturated solution of bromine in hydrobromic acid.
-
Allow the reaction to proceed in the dark.
-
Extract the brominated derivative with an organic solvent such as ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: A capillary column suitable for polar compounds (e.g., DB-WAX or equivalent, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Selected Ion Monitoring (SIM): Monitor characteristic ions for the derivatized analyte and internal standard for enhanced sensitivity.
-
-
-
Method Validation:
Cross-Validation Workflow
Cross-validation is essential when two or more analytical methods are used to generate data for the same study, for instance, when transferring a method from a research to a quality control laboratory or when comparing a new method to an established one. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
References
Benchmarking N-(2,2-dimethoxyethyl)prop-2-enamide-Based Polymers Against Commercial Counterparts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential performance of hydrogels derived from the monomer N-(2,2-dimethoxyethyl)prop-2-enamide against established commercial polymers widely used in biomedical applications. Due to a notable lack of published quantitative data on poly(this compound), this document serves as a foundational framework for researchers looking to explore this novel polymer. It outlines the key performance indicators and standardized experimental protocols necessary for a comprehensive benchmark analysis.
Introduction to this compound
This compound is a vinyl monomer with the chemical formula C7H13NO3.[1][2] Its structure, featuring a prop-2-enamide group, allows for radical polymerization, making it a candidate for the synthesis of novel polymers.[1][3] The presence of a dimethoxyethyl group suggests that the resulting polymer may exhibit unique solubility and reactivity profiles.[3] While its primary applications are still under exploration, its potential use in polymer chemistry, particularly in the formation of hydrogels for drug delivery and other biomedical applications, is of significant interest.[1]
Overview of Commercial Benchmark Polymers
Several commercial polymers are staples in the fields of drug delivery and tissue engineering due to their well-characterized properties and biocompatibility. This guide will focus on three key examples:
-
Poly(N-isopropylacrylamide) (PNIPAM): A thermoresponsive polymer that exhibits a lower critical solution temperature (LCST) around 32°C in aqueous solutions.[4] This property allows for the formation of injectable hydrogels that are liquid at room temperature and solidify at physiological temperatures, making them excellent candidates for drug delivery and cell encapsulation.[5]
-
Poly(acrylic acid) (PAA): A pH-responsive polymer that swells significantly in response to changes in pH.[6] The carboxylic acid groups in its structure can be ionized, leading to electrostatic repulsion and increased water uptake, a property leveraged in controlled drug release systems.
-
Poly(ethylene glycol) (PEG): A highly biocompatible and hydrophilic polymer extensively used in drug delivery and tissue engineering. PEG is non-toxic and non-immunogenic, and its derivatives, such as PEG diacrylate (PEGDA), can be crosslinked to form hydrogels with tunable mechanical properties and drug release profiles.
Comparative Performance Data (Hypothetical)
The following table presents typical performance data for the benchmark commercial polymers. The data for Poly(this compound) is listed as "To Be Determined (TBD)" to highlight the current knowledge gap and to provide a template for future research.
| Property | Poly(this compound) | Poly(N-isopropylacrylamide) (PNIPAM) | Poly(acrylic acid) (PAA) | Poly(ethylene glycol) diacrylate (PEGDA) |
| Swelling Ratio (q) | TBD | ~10-20 (below LCST), ~2-5 (above LCST) | pH-dependent, can exceed 100 | ~5-15 |
| Stimulus-Responsiveness | TBD (Potentially pH and/or thermoresponsive) | Thermoresponsive (LCST ~32°C) | pH-responsive | Generally non-responsive |
| Young's Modulus (E) | TBD | ~10-50 kPa | ~1-10 kPa | ~50-500 kPa |
| Tensile Strength (σ_max) | TBD | ~5-20 kPa | ~1-5 kPa | ~20-100 kPa |
| Drug Release Profile | TBD | Temperature-dependent burst or sustained release | pH-triggered release | Diffusion-controlled sustained release |
Experimental Protocols
To facilitate the benchmarking of poly(this compound), the following detailed experimental protocols for hydrogel synthesis and characterization are provided.
Hydrogel Synthesis: Free Radical Polymerization
This protocol describes a general method for synthesizing a hydrogel from this compound.
Materials:
-
This compound (monomer)
-
N,N'-methylenebis(acrylamide) (MBA) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized water
Procedure:
-
Dissolve the desired amount of this compound and MBA in deionized water.
-
Purge the solution with nitrogen gas for 20-30 minutes to remove dissolved oxygen.
-
Add APS to the solution and mix thoroughly.
-
Add TEMED to initiate the polymerization.
-
Quickly pour the solution into a mold of the desired shape.
-
Allow the polymerization to proceed at room temperature for several hours or until a solid hydrogel is formed.
-
Immerse the hydrogel in a large volume of deionized water for 2-3 days to remove any unreacted monomers and initiator, changing the water frequently.
Swelling Ratio Determination
The swelling ratio indicates the hydrogel's capacity to absorb and retain water.
Procedure:
-
Lyophilize the synthesized hydrogel to obtain its dry weight (W_d).
-
Immerse the dried hydrogel in a buffer solution of the desired pH (e.g., phosphate-buffered saline, pH 7.4) at a specific temperature (e.g., 37°C).
-
At regular time intervals, remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and weigh it (W_s).
-
Continue until the hydrogel reaches a constant weight (equilibrium swelling).
-
Calculate the swelling ratio (q) using the following formula: q = (W_s - W_d) / W_d
Mechanical Testing: Tensile Properties
Tensile testing is used to determine the mechanical properties of the hydrogel, such as its Young's modulus and tensile strength.
Procedure:
-
Prepare dumbbell-shaped hydrogel samples using a suitable mold.
-
Mount the hydrogel sample in a universal testing machine equipped with a low-force load cell.
-
Apply a uniaxial tensile force at a constant strain rate (e.g., 10 mm/min) until the sample fractures.
-
Record the stress and strain data throughout the test.
-
Calculate the Young's modulus from the initial linear region of the stress-strain curve.
-
The tensile strength is the maximum stress the hydrogel can withstand before fracturing.
In Vitro Drug Release Study
This protocol outlines a method for assessing the drug release profile from a hydrogel. Doxorubicin is used as a model drug.
Procedure:
-
Load the hydrogel with doxorubicin by soaking it in a doxorubicin solution of known concentration for a specific period.
-
Rinse the drug-loaded hydrogel briefly with the release medium to remove surface-adsorbed drug.
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at 37°C) and keep it under gentle agitation.
-
At predetermined time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Determine the concentration of doxorubicin in the collected aliquots using a UV-Vis spectrophotometer at the appropriate wavelength.
-
Calculate the cumulative percentage of drug released over time.
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows described above.
Caption: Workflow for hydrogel synthesis via free radical polymerization.
Caption: Experimental workflow for determining the swelling ratio of a hydrogel.
References
Review of Patents Involving N-(2,2-dimethoxyethyl)prop-2-enamide: A Comparative Analysis
To aid researchers, scientists, and drug development professionals, this guide provides a comparative overview of patents involving N-(2,2-dimethoxyethyl)prop-2-enamide and its alternatives in various applications. Due to the limited direct comparative data within patent literature for this compound, this review synthesizes information from broader patent applications concerning related hydrophilic and crosslinking monomers used in similar fields, such as hydrogel and polymer synthesis.
I. Overview of this compound and its Potential Applications
This compound, also known as N-acrylamidoacetaldehyde dimethyl acetal, is a functionalized acrylamide monomer. Its chemical structure, featuring a reactive acrylamide group and a protected aldehyde functionality (in the form of a dimethyl acetal), suggests its utility in the synthesis of advanced polymers. The acetal group can be hydrolyzed under acidic conditions to reveal a highly reactive aldehyde group, which can then be used for further chemical modifications, such as crosslinking or conjugation with other molecules.
Based on the broader patent literature for similar functionalized monomers, potential applications for polymers derived from this compound could include:
-
Biomedical Devices: As a component in hydrogels for contact lenses, wound dressings, and drug delivery systems. The hydrophilic nature of the acrylamide backbone combined with the latent reactive aldehyde group could be advantageous for creating biocompatible materials with tunable properties.
-
Stimuli-Responsive Materials: The aldehyde functionality, post-deprotection, can react with various chemical moieties, enabling the design of hydrogels that respond to changes in pH, temperature, or the presence of specific biomolecules.
-
Functional Coatings and Adhesives: The reactive nature of the monomer could be exploited to create functional coatings with enhanced adhesive properties or for the immobilization of biomolecules on surfaces.
II. Comparison with Alternative Monomers
In the absence of direct comparative studies in patents for this compound, this section compares its potential performance characteristics with commonly patented hydrophilic monomers used in similar applications.
| Monomer | Key Features & Patented Applications | Potential Advantages of this compound | Potential Disadvantages of this compound |
| N,N-Dimethylacrylamide (DMA) | Widely used as a hydrophilic monomer in the production of hydrogels for contact lenses and other biomedical applications. Known for its excellent water solubility and biocompatibility. | The latent aldehyde functionality offers a site for post-polymerization modification, allowing for the introduction of crosslinks or bioactive molecules. | Potentially higher cost and more complex synthesis compared to DMA. The additional deprotection step adds complexity to the overall process. |
| 2-Hydroxyethyl methacrylate (HEMA) | A foundational monomer in the soft contact lens industry. Forms hydrogels with good mechanical properties and oxygen permeability. | The acrylamide backbone may offer different hydrolytic stability and biocompatibility profiles compared to the methacrylate backbone of HEMA. The reactive aldehyde provides versatile modification options. | Polymers based on HEMA are well-established and have a long history of safe use. Data on the long-term biocompatibility of poly(this compound) is likely limited. |
| N-Vinylpyrrolidone (NVP) | Another common hydrophilic monomer used to increase the water content and wettability of hydrogels. | The protected aldehyde offers a specific and controllable reaction site, which might be advantageous over the less specific reactivity of the NVP ring for certain applications. | NVP is known for its low toxicity and is widely used in pharmaceutical formulations. The toxicological profile of this compound would require thorough investigation. |
III. Experimental Protocols: A Generalized Approach
While specific experimental protocols from patents directly comparing this compound are unavailable, a general workflow for evaluating such a monomer in a hydrogel formulation can be outlined. This protocol is based on standard methods frequently described in patents for hydrogel synthesis and characterization.
1. Hydrogel Synthesis (Radical Polymerization):
-
Materials: this compound, comonomer(s) (e.g., DMA, HEMA), crosslinking agent (e.g., ethylene glycol dimethacrylate), photoinitiator (e.g., Irgacure 2959), and solvent (e.g., water, ethanol).
-
Procedure:
-
Dissolve the monomers, crosslinker, and initiator in the chosen solvent.
-
Purge the solution with an inert gas (e.g., nitrogen) to remove oxygen.
-
Transfer the solution into a mold (e.g., between two glass plates with a spacer).
-
Expose the mold to UV light or heat to initiate polymerization and curing.
-
After curing, remove the hydrogel from the mold and wash it extensively to remove unreacted components.
-
2. Acetal Deprotection and Post-Modification:
-
Procedure:
-
Immerse the hydrogel in an acidic solution (e.g., dilute HCl) to hydrolyze the acetal groups to aldehydes.
-
Wash the hydrogel thoroughly to remove the acid.
-
The hydrogel with exposed aldehyde groups can then be reacted with amine-containing molecules for crosslinking or functionalization.
-
3. Characterization of Hydrogel Properties:
-
Swelling Ratio: Measure the equilibrium water content by comparing the weight of the swollen hydrogel to its dry weight.
-
Mechanical Properties: Use techniques like tensile testing or rheometry to determine the elastic modulus, tensile strength, and elongation at break.
-
Optical Properties: For applications like contact lenses, measure light transmittance and refractive index.
IV. Signaling Pathways and Logical Relationships
The decision-making process for selecting a monomer for a specific application often involves considering a hierarchy of properties. The following diagram illustrates a logical relationship for monomer selection in the context of biomedical hydrogels.
V. Conclusion
While direct patent comparisons for this compound are scarce, its chemical structure strongly suggests its utility as a functional monomer for creating advanced polymers with tunable properties. Its key advantage over conventional hydrophilic monomers like DMA, HEMA, and NVP lies in the latent aldehyde functionality, which allows for post-polymerization modification. This feature is particularly valuable for applications requiring controlled crosslinking, surface functionalization, or the development of stimuli-responsive materials. However, the adoption of this monomer in commercial applications would necessitate a thorough evaluation of its performance, cost-effectiveness, and biocompatibility against well-established alternatives. Future patent applications in the areas of smart hydrogels, functional biomaterials, and advanced drug delivery systems may provide more concrete data on the comparative performance of this promising monomer.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of N-(2,2-dimethoxyethyl)prop-2-enamide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of N-(2,2-dimethoxyethyl)prop-2-enamide (CAS No. 49707-23-5), a compound utilized in polymer chemistry and as a potential precursor in pharmaceutical development.
Immediate Safety and Handling Precautions
This compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H317: May cause an allergic skin reaction.
The signal word for this chemical is "Warning," and it is associated with an "Irritant" pictogram.[1] Before handling, it is imperative to consult the material's Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |
| Skin and Body Protection | Laboratory coat. |
Step-by-Step Disposal Protocol
The disposal of this compound, an acrylamide derivative, requires careful management to prevent environmental contamination and ensure personnel safety. Unpolymerized acrylamides are considered hazardous waste.[1][2][3][4]
Step 1: Waste Identification and Segregation
-
Unpolymerized this compound: This includes the pure chemical, solutions containing the monomer, and any materials grossly contaminated with it (e.g., paper towels from a spill). This is considered hazardous waste .
-
Polymerized this compound: While the polymer itself is generally considered less hazardous, it may contain residual unpolymerized monomer.[5] As a precaution, it is best practice to also treat the polymerized form as hazardous waste .[4]
-
Contaminated Labware: Glassware and other equipment that have come into contact with the chemical should be decontaminated or disposed of as hazardous waste.
Step 2: Waste Collection and Storage
-
Collect all waste streams in separate, clearly labeled, and sealed containers.
-
Use containers that are compatible with the chemical.
-
Label containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
Step 3: Arrange for Professional Disposal
-
Do not dispose of this compound down the sink or in regular trash.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1][2][3]
-
The primary method of disposal for this type of chemical waste is typically incineration at a licensed facility.[1]
Step 4: Spill Management
In the event of a spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if dealing with a large spill or powder.
-
Absorb liquid spills with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up solid spills, avoiding dust generation.
-
Collect all contaminated materials in a sealed container and label it as hazardous waste.
-
Decontaminate the spill area with a suitable cleaning agent.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always prioritize safety and consult with your institution's safety professionals for specific guidance.
References
Essential Safety and Operational Guide for Handling N-(2,2-dimethoxyethyl)prop-2-enamide
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of N-(2,2-dimethoxyethyl)prop-2-enamide. The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical-Specific Hazards: While a specific Safety Data Sheet (SDS) for this compound is not readily available, its structural similarity to acrylamide suggests that it should be handled with the same precautions. Un-polymerized acrylamide is a known neurotoxin and a suspected carcinogen[1][2]. The primary routes of exposure are inhalation, skin absorption, ingestion, and eye contact[3].
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound, based on guidelines for acrylamide compounds.
| PPE Category | Specification | Rationale |
| Hand Protection | Double layers of nitrile gloves. | Prevents skin contact with the unpolymerized, toxic chemical[1][4]. |
| Eye Protection | Safety goggles must be worn. A face shield is recommended if there is a splash hazard[4]. | Protects eyes from irritation and serious damage[5][6]. |
| Body Protection | A lab coat must be worn at all times[2][4]. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory | When handling the solid powder, work in a designated fume hood[1][4]. A dust mask may be used if a fume hood is not available[2]. | Prevents inhalation of the powdered compound, which can cause nose and throat irritation[2][5]. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining a safe laboratory environment.
Engineering Controls:
-
Always handle the powdered form of this compound inside a certified chemical fume hood to minimize inhalation risks[4].
-
Use absorbent bench protectors to contain any potential spills[2].
Procedural Steps for Handling:
-
Preparation: Before handling the chemical, ensure the designated work area, typically a fume hood, is clean and uncluttered. Lay down absorbent bench protectors.
-
Donning PPE: Put on all required PPE as specified in the table above, ensuring gloves are properly fitted and have no visible defects.
-
Weighing and Solution Preparation: If working with the solid form, carefully weigh the required amount within the fume hood. When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After use, ensure all containers are securely sealed.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of gloves and any other contaminated disposable items as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves[5].
Storage:
-
Store this compound in a cool, dry, and dark place.
-
Keep containers tightly sealed.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area copiously with water for at least 15 minutes. Remove contaminated clothing[1][5]. Seek medical attention if irritation persists[2]. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[3][5]. |
| Inhalation | Move the individual to fresh air. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[5]. |
| Ingestion | Do not induce vomiting. Seek immediate medical attention[3]. |
| Minor Spill (<1L) | For liquid spills, use an absorbent powder from a spill kit. For dry spills, carefully scrape the material into a container without creating airborne dust[2]. The area should then be decontaminated. Place all cleanup materials in a sealed bag for hazardous waste disposal[4]. |
| Major Spill (>1L) | Evacuate the immediate area and notify the appropriate environmental health and safety personnel. |
Disposal Plan
Proper disposal of this compound and associated waste is mandatory to prevent environmental contamination and ensure regulatory compliance.
-
Unpolymerized Waste: All unpolymerized forms of this compound, including solutions and contaminated materials (e.g., gloves, bench protectors, pipette tips), must be treated as hazardous waste[1].
-
Waste Collection: Collect all hazardous waste in clearly labeled, sealed containers[1].
-
Disposal: Contact your institution's environmental health and safety (EHS) office for pickup and disposal of hazardous waste[2][4]. Do not dispose of this chemical down the drain or in regular trash.
-
Polymerized Waste: While polymerized acrylamide is generally considered non-toxic and can sometimes be disposed of in regular trash, it is best practice to consult with your EHS office for guidance on the disposal of polymerized this compound waste[1].
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
